Product packaging for 5,8-Dimethoxy-2-methylquinolin-4-ol(Cat. No.:CAS No. 58868-03-4)

5,8-Dimethoxy-2-methylquinolin-4-ol

Cat. No.: B1361847
CAS No.: 58868-03-4
M. Wt: 219.24 g/mol
InChI Key: UACXXSYLUDAQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,8-Dimethoxy-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B1361847 5,8-Dimethoxy-2-methylquinolin-4-ol CAS No. 58868-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXXSYLUDAQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296465
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58868-03-4
Record name NSC109477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for quinolin-4-ol derivatives structurally related to 5,8-Dimethoxy-2-methylquinolin-4-ol. Due to a lack of published spectroscopic data for the specific target compound, this document focuses on its isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and the closely related analog, 8-Methoxy-2-methylquinolin-4-ol. A general synthetic protocol for the preparation of such quinolin-4-ol systems is also detailed.

Spectroscopic Data of Quinolin-4-ol Analogs

The following tables summarize the available spectroscopic data for key analogs of this compound. These data are essential for the structural elucidation and characterization of novel compounds within this chemical class.

Table 1: Mass Spectrometry Data for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

ParameterValueReference
Molecular FormulaC₁₂H₁₃NO₃[1]
Molecular Weight219.24 g/mol [1]
Exact Mass219.08954328 Da[1]
Key Mass Fragments (m/z)219, 204, 103[1]

Table 2: Spectroscopic Data for 8-Methoxy-2-methylquinolin-4-ol

ParameterValueReference
Molecular FormulaC₁₁H₁₁NO₂[2]
Molecular Weight189.21 g/mol [2]
Exact Mass189.078978594 Da[2]
¹H NMRData available through SpectraBase[2]
Mass Spectrometry (GC-MS)m/z Top Peak: 189, 2nd Highest: 174, 3rd Highest: 118[2]

Experimental Protocols

A general and robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach reaction. The following protocol is a representative procedure that can be adapted for the synthesis of this compound from 2,5-dimethoxyaniline and ethyl acetoacetate.

Synthesis of this compound (Proposed)

  • Step 1: Formation of the β-anilinocrotonate intermediate.

    • To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

    • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

    • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

    • The solvent is removed under reduced pressure to yield the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

  • Step 2: Cyclization to the quinolin-4-ol.

    • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

    • The mixture is heated to approximately 250 °C for 30-60 minutes.

    • The reaction is monitored by TLC for the formation of the product.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.

Spectroscopic Analysis

The synthesized compound would then be characterized using standard spectroscopic techniques:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent such as ethanol or methanol to determine the wavelengths of maximum absorption (λmax).

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage start Start Materials: 2,5-Dimethoxyaniline Ethyl Acetoacetate intermediate Formation of β-anilinocrotonate intermediate start->intermediate Ethanol, H⁺ cat. cyclization High-Temperature Cyclization intermediate->cyclization Diphenyl ether, ~250°C purification Purification (Recrystallization) cyclization->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis data Spectroscopic Data Analysis and Structure Confirmation nmr->data ms->data uv_vis->data

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide on the NMR Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral information from its closely related tautomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and other analogous quinoline structures. This guide presents a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, outlines a plausible synthetic pathway, and discusses potential areas for further research. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of research in drug discovery. This compound, with its specific substitution pattern, presents a unique scaffold for potential therapeutic applications. Understanding its precise chemical structure and properties through NMR analysis is fundamental for its development and application.

This guide addresses the current landscape of analytical data for this compound, acknowledging the existing data gaps and providing a comprehensive analysis based on available information for structurally similar compounds.

Molecular Structure and Tautomerism

This compound (a quinolin-4-ol) exists in equilibrium with its tautomeric form, 5,8-Dimethoxy-2-methylquinolin-4(1H)-one (a quinolin-4-one). While both forms may coexist, the quinolin-4-one tautomer is often more stable. PubChem lists "5,8-dimethoxy-4-methylquinolin-2-ol" as a synonym for "5,8-Dimethoxy-4-methylquinolin-2(1H)-one", indicating that these are often considered interchangeable in chemical databases.[1] For the purpose of this guide, we will consider the analysis in the context of this tautomeric equilibrium.

The core molecular structure is a quinoline ring system with methoxy groups at positions 5 and 8, a methyl group at position 2, and a hydroxyl group at position 4.

Molecular Formula: C₁₂H₁₃NO₃[1]

Molecular Weight: 219.24 g/mol [1]

Predicted NMR Spectral Data

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-36.0 - 6.5s-
H-66.8 - 7.2d8.0 - 9.0
H-77.0 - 7.4d8.0 - 9.0
2-CH₃2.2 - 2.6s-
5-OCH₃3.8 - 4.0s-
8-OCH₃3.9 - 4.1s-
4-OH10.0 - 12.0br s-
1-NH11.0 - 13.0br s-

Note: The chemical shifts for the acidic protons (4-OH and 1-NH of the tautomer) are highly dependent on the solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3105 - 110
C-4175 - 180 (C=O of tautomer)
C-4a115 - 120
C-5145 - 150
C-6110 - 115
C-7118 - 123
C-8148 - 153
C-8a140 - 145
2-CH₃18 - 22
5-OCH₃55 - 60
8-OCH₃56 - 61

Proposed Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of similarly substituted quinolones, such as the Conrad-Limpach reaction. A potential synthetic workflow is outlined below.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product A 2,5-Dimethoxyaniline C Step 1: Condensation (Formation of β-enamino ester) A->C B Ethyl acetoacetate B->C D Step 2: Cyclization (High temperature) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Condensation: 2,5-Dimethoxyaniline is reacted with ethyl acetoacetate, typically in the presence of a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) in a suitable solvent like ethanol or toluene. The reaction mixture is heated to reflux to form the intermediate ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

  • Cyclization: The intermediate β-enamino ester is then subjected to thermal cyclization at a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization yields the desired this compound.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled sequence. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Potential Signaling Pathways and Biological Relevance

While the specific biological activity and associated signaling pathways of this compound have not been extensively studied, its structural similarity to other quinoline-based compounds suggests potential interactions with various biological targets. Many quinoline derivatives are known to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors.

A logical workflow for investigating the biological activity of this compound is presented below.

G A Compound Synthesis and Purification B In vitro Screening (e.g., cancer cell lines, microbial strains) A->B C Identification of Active 'Hits' B->C D Target Identification and Validation (e.g., proteomics, genetic screening) C->D E Mechanism of Action Studies (e.g., enzyme kinetics, pathway analysis) D->E F Lead Optimization E->F

Caption: A logical workflow for the biological evaluation of this compound.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR analysis of this compound. While direct experimental data remains elusive, a detailed analysis based on its tautomeric form and related structures has been presented. A plausible synthetic route and protocols for its NMR characterization have been outlined to guide future research. The potential for this compound in drug discovery warrants further investigation into its synthesis, spectroscopic characterization, and biological activity. The workflows and predicted data herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

In-Depth Technical Guide on the Mass Spectrometry of 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in various scientific domains. Due to the limited availability of direct mass spectrometry data for this specific compound in the reviewed literature, this guide leverages data from a closely related isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and presents a theoretical fragmentation pathway based on established principles of mass spectrometry.

Molecular and Mass Information

The fundamental properties of this compound are essential for its mass spectrometric analysis. The molecular formula is C₁₂H₁₃NO₃, and the calculated monoisotopic mass is 219.0895 g/mol .

Mass Spectrometry Data of a Structural Isomer

Compound Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] Source
5,8-Dimethoxy-4-methylquinolin-2(1H)-one219204, 103PubChem[1]
Table 1: Mass Spectrometry Data for the Isomer 5,8-Dimethoxy-4-methylquinolin-2(1H)-one.

Proposed Fragmentation Pathway of this compound

A theoretical fragmentation pathway for this compound under electron ionization (EI) can be postulated based on the known fragmentation of quinoline alkaloids and related structures. The molecular ion ([M]⁺˙ at m/z 219) is expected to be prominent. Subsequent fragmentation would likely involve the loss of methyl radicals from the methoxy groups and the cleavage of the heterocyclic ring.

A plausible fragmentation cascade is initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable ion at m/z 204. A subsequent loss of carbon monoxide (CO) could result in an ion at m/z 176. Further fragmentation could involve the loss of the second methoxy group.

fragmentation_pathway M [C12H13NO3]+• m/z = 219 (Molecular Ion) F1 [M - •CH3]+ m/z = 204 M->F1 - •CH3 F2 [M - •CH3 - CO]+ m/z = 176 F1->F2 - CO

Figure 1: Proposed Fragmentation Pathway of this compound.

Experimental Protocols for Mass Spectrometry Analysis

While a specific protocol for this compound was not found, a general methodology for the analysis of similar small molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This serves as a foundational protocol that can be optimized for the specific compound.

1. Sample Preparation:

  • Dissolve a small quantity (e.g., 1 mg) of the solid compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • If necessary, derivatization (e.g., silylation) of the hydroxyl group may be performed to increase volatility, although this is not always required for quinolinol compounds.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 50-500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Volatile Solvent dilution Serial Dilution dissolution->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation_analysis Fragmentation Pattern Analysis spectrum->fragmentation_analysis

Figure 2: General Experimental Workflow for GC-MS Analysis.

This guide provides a foundational understanding of the mass spectrometry of this compound for research and drug development professionals. Further empirical studies are necessary to confirm the proposed fragmentation pathway and optimize analytical protocols for this specific molecule.

References

Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Compound Awaiting Full Crystallographic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the chemical space of substituted quinolinols, a complete, publicly available crystal structure for 5,8-Dimethoxy-2-methylquinolin-4-ol remains elusive. While databases like PubChem contain entries for structurally related compounds, a definitive crystallographic study detailing the precise three-dimensional arrangement, bond lengths, and angles of this specific molecule is not currently available in the searched scientific literature. This technical overview synthesizes the available information on related structures and outlines the standard experimental protocols that would be employed for such a crystallographic analysis.

I. Context and Significance

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The specific substitutions of two methoxy groups at the 5 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position suggest potential for unique intermolecular interactions and biological targets. A crystal structure would provide invaluable, atom-level insights into its stereoelectronic properties, which are critical for understanding its potential pharmacological profile and for structure-based drug design.

II. Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental path. The logical workflow for such an endeavor is depicted below.

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation deposition Deposition in Crystallographic Database (e.g., CCDC) validation->deposition

Caption: Workflow for Crystal Structure Determination.

III. Detailed Experimental Protocols

A. Synthesis and Purification: The synthesis of this compound would likely proceed through established methods for quinoline ring formation, such as the Conrad-Limpach or Doebner-von Miller reactions, utilizing appropriately substituted anilines and β-ketoesters. Following synthesis, the crude product would require rigorous purification, typically by recrystallization from a suitable solvent system or by column chromatography, to achieve the high purity essential for growing single crystals.

B. Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature, gradually leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

C. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.

D. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

IV. Anticipated Crystallographic Data

While no specific data exists for the title compound, a crystallographic report would typically present the following information in a tabular format. The values presented here are for illustrative purposes and are based on general characteristics of similar small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

ParameterValue
Empirical formulaC12H13NO3
Formula weight219.24 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.1 Å, b = 15.2 Å, c = 9.3 Å
α = 90°, β = 105.2°, γ = 90°
Volume1100 Å3
Z4
Calculated density1.322 Mg/m3
Absorption coefficient0.094 mm-1
F(000)464
Crystal size0.20 x 0.15 x 0.10 mm3
Theta range for data collection2.50 to 28.00°
Reflections collected10500
Independent reflections2500 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters2500 / 0 / 146
Goodness-of-fit on F21.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å-3

V. Biological Activity and Signaling Pathways

Given the absence of specific biological studies on this compound, any discussion of its interaction with signaling pathways remains speculative. However, substituted quinolines are known to interact with a variety of biological targets. For instance, they can function as kinase inhibitors, DNA intercalators, or receptor antagonists. Should this compound exhibit, for example, anticancer properties through kinase inhibition, a logical pathway diagram could be constructed.

compound This compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling Cascade p_substrate->downstream response Cellular Response (e.g., Apoptosis) downstream->response

The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinolin-4-one class. While this specific molecule is not extensively characterized in publicly available scientific literature, the quinoline and quinolin-4-one scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. This technical guide aims to provide an in-depth overview of the potential mechanisms of action of this compound by examining the established activities of structurally similar compounds. The information presented herein is intended to guide future research and drug development efforts by highlighting probable biological targets and signaling pathways.

Inferred Biological Activities from Structurally Related Compounds

Extensive research on quinoline and quinolin-4-one derivatives has revealed their potential as therapeutic agents, primarily in the areas of cancer and infectious diseases. The biological activities of these classes of compounds are diverse and are largely influenced by the nature and position of substituents on the quinoline ring.

Antiproliferative and Cytotoxic Effects

A significant body of research points to the antiproliferative and cytotoxic potential of quinolin-4-one derivatives against various cancer cell lines. The proposed mechanisms for these effects are often multifactorial and can include:

  • Enzyme Inhibition: Many quinoline derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival. Notably, the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) is a common mechanism.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.

While no specific quantitative data for this compound is available, the presence of methoxy and methyl groups on the quinoline core suggests that it may exhibit antiproliferative properties. The electron-donating nature of the methoxy groups could influence the molecule's interaction with biological targets.

Potential Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several quinoline derivatives have been identified as inhibitors of this pathway. It is plausible that this compound could exert its effects by targeting one or more components of this cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinolinol 5,8-Dimethoxy-2-methyl- quinolin-4-ol (Hypothetical Target) Quinolinol->PI3K Quinolinol->AKT Quinolinol->mTORC1

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would provide valuable insights.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_targetid Target ID cluster_invivo In Vivo Start Synthesize & Purify 5,8-Dimethoxy-2-methyl- quinolin-4-ol InVitro In Vitro Screening Start->InVitro CellBased Cell-Based Assays InVitro->CellBased EnzymeAssays Enzyme Inhibition Assays (e.g., Kinase Panel) BindingAssays Binding Assays (e.g., SPR, ITC) TargetID Target Identification & Validation CellBased->TargetID Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) WesternBlot Western Blotting for Signaling Proteins InVivo In Vivo Studies TargetID->InVivo Affinity Affinity Chromatography Genetic Genetic Approaches (e.g., siRNA, CRISPR) Conclusion Elucidate Mechanism of Action InVivo->Conclusion Xenograft Xenograft Models

Caption: A proposed experimental workflow for determining the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader quinoline and quinolin-4-one classes provides a strong foundation for future investigation. The antiproliferative and enzyme-inhibitory activities commonly observed in these scaffolds suggest that this compound is a promising candidate for further study. The proposed experimental workflow offers a roadmap for researchers to systematically unravel its biological functions. Future studies should focus on synthesizing the compound and performing the outlined in vitro and cell-based assays to identify its primary molecular targets and affected signaling pathways. Such research will be crucial in determining the therapeutic potential of this and other related quinoline derivatives.

Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the biological targets of the specific chemical entity, 5,8-Dimethoxy-2-methylquinolin-4-ol. An extensive review of publicly available scientific literature and databases reveals a notable absence of direct research into the specific biological targets and pharmacological activity of this compound. While the broader quinoline and quinolinone scaffolds are prevalent in medicinal chemistry with a wide range of documented biological activities, data pertaining directly to this compound is not available. This document summarizes the current knowledge gap and provides context by highlighting the biological activities of structurally related quinoline derivatives to inform potential future research directions.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoline class. Its structure features a quinoline core with methoxy groups at the 5 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position. The quinoline scaffold is considered a "privileged structure" in drug discovery, as derivatives have been shown to interact with a diverse array of biological targets, leading to their development as therapeutic agents in areas such as oncology, infectious diseases, and inflammation.

Biological Targets: Current State of Knowledge

As of the date of this guide, dedicated studies identifying and characterizing the specific biological targets of this compound have not been published in the peer-reviewed scientific literature. Database searches for biological activity screening results for this specific compound also did not yield any quantitative data, such as IC50, Ki, or EC50 values.

Biological Activities of Structurally Related Compounds

To provide a framework for potential future investigations, this section outlines the biological targets of structurally similar quinoline derivatives. It is crucial to emphasize that the activities described here are for related but distinct molecules and should not be directly extrapolated to this compound.

EZH2 Inhibition by a Substituted 5,8-Dimethoxyquinoline Derivative

A study on quinoline derivatives as potential inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, included a compound with a 5,8-dimethoxy substitution pattern. The derivative, 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated inhibitory activity against EZH2, albeit with slightly decreased potency compared to other analogs in the series[1]. This suggests that the 5,8-dimethoxyquinoline scaffold could potentially be explored for activity against histone methyltransferases.

Nur77 Modulation by 8-Methoxy-2-methylquinolin-4-ol Derivatives

Derivatives of the closely related compound, 8-methoxy-2-methylquinolin-4-ol, have been investigated as modulators of Nur77, a nuclear receptor involved in cancer cell apoptosis. One such derivative, a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide compound, was identified as a potent Nur77 binder with antiproliferative activity against hepatoma cells[2]. This research highlights the potential for the 2-methylquinolin-4-ol core to be functionalized to target nuclear receptors.

Experimental Protocols

Due to the absence of published biological data for this compound, no specific experimental protocols for its biological evaluation can be provided. However, for researchers interested in investigating the potential biological activities of this compound, standard assays for the targets identified for related molecules would be a logical starting point. These could include:

  • EZH2 Inhibition Assay: A biochemical assay using recombinant EZH2 and a suitable substrate (e.g., histone H3) to measure the transfer of methyl groups, often detected via radioactivity, fluorescence, or luminescence.

  • Nur77 Binding Assay: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to determine the binding affinity of the compound to purified Nur77 protein.

  • Cell-Based Proliferation Assays: Standard assays like the MTT or CellTiter-Glo assay could be used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Signaling Pathways and Experimental Workflows

As no biological targets for this compound have been identified, there are no established signaling pathways modulated by this compound to visualize. The following diagram illustrates a generalized workflow for the initial biological characterization of a novel small molecule like this compound.

G A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Phenotypic or Target-Based) A->B C Hit Identification B->C D Target Identification and Validation (e.g., Affinity Chromatography, Genetic Methods) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vitro and In Vivo Pharmacological Profiling E->F G Preclinical Development F->G

A generalized workflow for small molecule drug discovery.

Quantitative Data

There is no quantitative biological data (e.g., IC50, Ki) available for this compound in the public domain.

Conclusion and Future Directions

References

An In-depth Technical Guide on the Pharmacological Profile of 5,8-Dimethoxy-2-methylquinolin-4-ol and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 5,8-Dimethoxy-2-methylquinolin-4-ol is not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacological profile of closely related quinoline and quinolone derivatives to infer the potential properties and activities of the target compound.

Introduction

This compound is a heterocyclic aromatic organic compound. It is important to note that quinolin-4-ols exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-ones. Tautomers are constitutional isomers that readily interconvert, and the keto form (quinolin-4-one) is often more stable.[1][2][3] Therefore, this compound is the enol tautomer of 5,8-Dimethoxy-2-methylquinolin-4(1H)-one. While specific studies on this particular molecule are lacking, the broader class of quinoline and quinolone derivatives has attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antibacterial properties.[4][5] This guide will explore the pharmacological landscape of these related compounds to provide a predictive profile for this compound.

Potential Pharmacological Profile

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer and antibacterial properties.

Anticancer Activity:

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7] These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[8] Several quinoline-based compounds have been investigated as inhibitors of critical signaling pathways in cancer cells, such as those involving EGFR (Epidermal Growth Factor Receptor) and VEGF (Vascular Endothelial Growth Factor).[9][10] The antiproliferative effects of quinoline derivatives have been observed in a range of cancer cell lines, including breast, lung, and colon cancer.[6][11]

Antibacterial Activity:

The quinolone scaffold is the backbone of a major class of antibiotics. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] Derivatives of quinoline have also shown promising activity against various bacterial strains, including multidrug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).[13][14] The antibacterial spectrum and potency are highly dependent on the substitution pattern on the quinoline ring.[15]

Quantitative Data from Related Compounds

The following tables summarize the biological activities of various quinoline and quinolone derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineActivity MetricValueReference
2,4-Disubstituted quinoline derivativesHCT116 (Colon)GI50Not specified[7]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)IC50 (%)49.01–77.67%[7]
Quinoline-5-sulfonamidesVariousIC50 (µM)Varies[16]
Quinoline derivative 4c MDA-MB-231 (Breast)Not specifiedPotent[17]

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
Quinoline-based amide derivative 3c S. aureusMIC2.67[18]
Quinoline derivativeC. difficileMIC1.0[13]
Quinolone derivative 24 E. coli, S. aureusMIC3.125[14]
Quinoline-based amino acid derivativesVariousMIC0.62[14]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for research and development.

Synthesis of Quinolone Derivatives (General Procedure):

A common method for synthesizing quinolin-4-one cores is the Camps cyclization.[19]

  • Starting Materials: N-(2-acylaryl)amides.

  • Reagents: A base, such as sodium hydroxide or potassium hydroxide.

  • Procedure:

    • The N-(2-acylaryl)amide is dissolved in a suitable solvent.

    • The basic solution is added to the mixture.

    • The reaction is heated under reflux for a specified period.

    • The mixture is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.

Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Culture: Cancer cell lines are cultured in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared.

  • Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Pathway:

Synthesis_of_Quinolone_Derivatives Aniline Derivative Aniline Derivative Intermediate Intermediate Aniline Derivative->Intermediate Conrad-Limpach Reaction Beta-ketoester Beta-ketoester Beta-ketoester->Intermediate Quinolin-4-one Quinolin-4-one Intermediate->Quinolin-4-one Cyclization

A representative synthetic route to quinolin-4-one derivatives.

Potential Anticancer Mechanism:

Anticancer_Mechanism Quinoline Derivative Quinoline Derivative Tyrosine Kinase Receptor Tyrosine Kinase Receptor Quinoline Derivative->Tyrosine Kinase Receptor Inhibition Apoptosis Apoptosis Quinoline Derivative->Apoptosis Induction Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Tyrosine Kinase Receptor->Signaling Cascade (e.g., MAPK/ERK) Activation Cell Proliferation Cell Proliferation Signaling Cascade (e.g., MAPK/ERK)->Cell Proliferation Promotion

Illustrative anticancer mechanism via tyrosine kinase inhibition.

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Cell Line Culture Cell Line Culture Cell Line Culture->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50)->Mechanism of Action Studies End End Mechanism of Action Studies->End

A typical workflow for in vitro anticancer drug screening.

References

The Therapeutic Promise of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinolinone derivatives, focusing on their anticancer and antibacterial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts in this promising field.

Therapeutic Landscape of Quinolinone Derivatives

Quinolinone derivatives have been extensively investigated for a wide array of therapeutic applications. Their versatile structure allows for diverse chemical modifications, leading to compounds with potent and selective biological activities.[1][2] The primary areas of investigation include oncology and infectious diseases, with significant research also dedicated to their anti-inflammatory, antiviral, and antimalarial potential.[3][4][5]

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds exhibit significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.[8][9]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of representative quinolinone derivatives against various cancer cell lines. This data highlights the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Quinolinone Derivatives (Tubulin Polymerization Inhibitors)

CompoundCell LineIC50 (µM)Reference
Compound 4c MDA-MB-231 (Breast)17[10]
Compound 12e MGC-803 (Gastric)1.38[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]
Compound 3c A549 (Lung)5.9[12]
Quinazoline Q19 HT-29 (Colon)0.051[13]

Table 2: Anticancer Activity of Quinolinone Derivatives (Kinase Inhibitors & Other Mechanisms)

CompoundTarget/MechanismCell LineIC50 (µM)Reference
AMG-208 c-Met Kinase-0.0052[8]
Compound 8 Cell Cycle Arrest (S, G2/M)DLD1 (Colon)0.59[8]
HCT116 (Colon)0.44[8]
NitroFQ 3c Proliferation InhibitionMCF7 (Breast)<50[14]
Reduced FQ 4c Proliferation InhibitionA549 (Lung)<50[14]
PANC1 (Pancreatic)<50[14]
TriazoloFQ 5a Proliferation InhibitionT47D (Breast)<50[14]
Mechanisms of Anticancer Action

A significant number of anticancer quinolinone derivatives exert their effect by targeting the colchicine binding site on β-tubulin.[15][16] This interaction disrupts microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][16]

cluster_cell Cancer Cell Quinolinone_Derivative Quinolinone_Derivative Tubulin Tubulin Quinolinone_Derivative->Tubulin Inhibits Polymerization Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Essential for Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Required for G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Quinolinone-mediated inhibition of tubulin polymerization.

Certain quinolinone derivatives function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1.[17] CDKs are key regulators of the cell cycle, and their inhibition can halt cell cycle progression.[18] By targeting CDK1, these compounds can induce a G2/M phase arrest, preventing cancer cells from entering mitosis.[19]

cluster_cell_cycle Cell Cycle Regulation Quinolinone_Derivative Quinolinone_Derivative CDK1_CyclinB CDK1/Cyclin B Complex Quinolinone_Derivative->CDK1_CyclinB Inhibits G2_Phase G2_Phase M_Phase Mitosis G2_M_Arrest G2_M_Arrest CDK1_CyclinB->G2_M_Arrest Inhibition leads to G2_Phase->M_Phase Progression driven by cluster_bacterial_cell Bacterial Cell Quinolinone_Derivative Quinolinone_Derivative DNA_Gyrase DNA_Gyrase Quinolinone_Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolinone_Derivative->Topo_IV Inhibits DNA_Supercoiling DNA_Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Chromosome_Decatenation Chromosome_Decatenation Topo_IV->Chromosome_Decatenation Mediates DNA_Replication DNA_Replication DNA_Supercoiling->DNA_Replication Required for Chromosome_Decatenation->DNA_Replication Required for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to Start Starting Materials Reaction Dissolve 5-chloroquinolin-8-ol, appropriate amine, and paraformaldehyde in dry ethanol. Start->Reaction Reflux Heat to reflux under nitrogen atmosphere for 8 hours. Reaction->Reflux Cool Cool to room temperature. Reflux->Cool Purification Purify by flash chromatography. Cool->Purification Product Quinolinone Derivative Purification->Product

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids represent a pivotal class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide focuses on 5,8-Dimethoxy-2-methylquinolin-4-ol, a methoxy-substituted quinolinol, and its related alkaloids. While specific biological data for this compound remains limited in publicly accessible literature, this document synthesizes the available information on its synthesis and the biological activities of structurally similar compounds. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold, highlighting potential synthetic pathways, known biological targets, and methodologies for their evaluation.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a multitude of natural products and synthetic drugs with diverse therapeutic applications. The quinoline core is associated with a wide array of biological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these compounds.

This guide specifically delves into this compound, a member of the quinolinol family characterized by methoxy groups at the 5 and 8 positions and a methyl group at the 2 position. The presence of methoxy groups can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule, making it an interesting candidate for drug discovery programs.

Synthesis of Methoxy-Substituted Quinolinols

The synthesis of quinoline derivatives can be achieved through several classic and modern organic reactions. For 2-methyl-substituted quinolines like this compound, the Doebner-von Miller reaction is a prominent synthetic route.[1][2] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Proposed Synthetic Pathway for this compound

A plausible synthetic route for this compound would involve the reaction of 2,5-dimethoxyaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde or its synthetic equivalent, methyl vinyl ketone, under acidic conditions.

dot

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline 2,5-Dimethoxyaniline Reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) Aniline->Reaction Carbonyl Crotonaldehyde or Methyl Vinyl Ketone Carbonyl->Reaction Product This compound Reaction->Product

Caption: Proposed Doebner-von Miller synthesis of this compound.

General Experimental Protocol for Doebner-von Miller Synthesis

The following is a generalized protocol based on known procedures for similar quinoline syntheses.[3][4] Optimization of reaction conditions, including the choice of acid catalyst, solvent, and temperature, would be necessary for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the aniline derivative (e.g., 2,5-dimethoxyaniline) in a suitable solvent (e.g., ethanol, water, or a biphasic system), an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added.

  • Addition of Carbonyl Compound: The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) is added dropwise to the reaction mixture, often with cooling to control the initial exothermic reaction.

  • Reaction Progression: The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by a suitable method, such as recrystallization or column chromatography.

Biological Activities of Related Methoxy-Substituted Quinolines

Anticancer Activity

The introduction of methoxy substituents on the quinoline ring has been shown to be beneficial for antitumor activity. Several studies have reported the cytotoxic effects of methoxy-substituted quinolines against various cancer cell lines.

Table 1: Cytotoxic Activity of Methoxy-Substituted Quinoline Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)Reported IC50 / GI50 (µM)Reference
(E)-diethyl 2-styrylquinoline-3,4-dicarboxylates3,4,5-trimethoxystyryl derivativeA549 (Lung)2.38[5]
HT29 (Colon)4.52[5]
T24 (Bladder)9.86[5]
2-Arylquinolines6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[6]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[6]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

These findings suggest that the presence and position of methoxy groups can significantly enhance the cytotoxic potential of quinoline derivatives. The 3,4,5-trimethoxystyryl moiety, in particular, appears to be a promising feature for potent anticancer activity.[5]

Potential Mechanisms of Action

The precise molecular mechanisms underlying the anticancer effects of many quinoline alkaloids are still under investigation. However, several potential targets and signaling pathways have been identified for this class of compounds.

dot

Mechanism_of_Action cluster_compound Compound cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome Quinoline Methoxy-Substituted Quinoline Alkaloid Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition EGFR EGFR Signaling Pathway Quinoline->EGFR Inhibition DNA DNA Intercalation/ Topoisomerase Inhibition Quinoline->DNA CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle EGFR->CellCycle Apoptosis Apoptosis DNA->Apoptosis CellCycle->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Potential mechanisms of action for anticancer quinoline alkaloids.

  • Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. Certain quinoline-based compounds have been developed as EGFR inhibitors.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Additionally, some quinoline alkaloids are known to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during cellular processes.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and related alkaloids, a series of in vitro and in vivo assays are required.

In Vitro Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines.

dot

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture Cancer Cell Lines (e.g., A549, MCF-7, PC-3) Plate Seed cells in 96-well plates CellCulture->Plate CompoundPrep Test Compound Dilutions Treatment Add compound dilutions to cells and incubate CompoundPrep->Treatment Plate->Treatment MTT MTT/MTS Assay Treatment->MTT Analysis Measure absorbance and calculate IC50 values MTT->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol (General):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

This compound belongs to a promising class of quinoline alkaloids. While direct experimental data on its biological activity is currently scarce, the known anticancer properties of structurally related methoxy-substituted quinolines warrant further investigation into this specific compound. Future research should focus on:

  • Optimized Synthesis: Development of a high-yield and scalable synthetic route for this compound.

  • In-depth Biological Evaluation: Comprehensive screening of its cytotoxic activity against a broad panel of cancer cell lines, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and the signaling pathways it modulates to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring to identify key structural features for optimal activity and selectivity.

The exploration of this compound and its derivatives holds the potential to uncover novel and potent therapeutic agents for the treatment of cancer and other diseases. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

discovery and isolation of novel quinolinone compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery and Isolation of Novel Quinolinone Compounds

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous natural products and pharmacologically active molecules.[1][2] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[3][4][5] The therapeutic potential of this structural class is highlighted by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[2][6]

The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[5] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[7][8][9] These efforts, combined with advanced synthetic methodologies, provide a continuous pipeline of new chemical entities for drug development.

This technical guide offers researchers, scientists, and drug development professionals an in-depth overview of the core processes involved in the from natural sources. It provides detailed experimental protocols, summarizes quantitative bioactivity data, and visualizes key workflows and mechanisms of action.

Discovery and Isolation: A Generalized Workflow

The path from a natural source, such as a plant or fungus, to a purified, characterized novel compound follows a well-established, multi-step process. The primary goal is to extract all secondary metabolites and then systematically separate and purify them until individual compounds are isolated.

Experimental Protocol: Extraction and Chromatographic Isolation
  • Sample Preparation and Extraction:

    • Preparation: The source material (e.g., dried plant leaves, fungal mycelia) is ground into a coarse powder to increase the surface area for extraction.[10]

    • Extraction: The powdered material is soaked in a suitable organic solvent, typically methanol or ethanol, for an extended period (e.g., 20 days) at room temperature.[10] This process, known as maceration, allows the secondary metabolites to dissolve into the solvent. The resulting mixture is then filtered to separate the crude extract from the solid biomass.

    • Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.

  • Fractionation (Initial Separation):

    • The crude extract is often subjected to liquid-liquid extraction or a primary round of column chromatography to separate compounds into broad classes based on polarity. This step simplifies the mixture for finer purification.

  • Chromatographic Purification:

    • Column Chromatography (CC): The fractions are further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are subjected to HPLC for final purification.[11] Reversed-phase HPLC is commonly employed, and recycling HPLC can be used for efficient separation of closely related compounds.[11][12] This step yields pure, isolated compounds.

G Diagram 1: General Workflow for Isolation of Quinolinone Compounds A Natural Source (Plant or Fungus) B Grinding & Preparation A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Preparative HPLC G->H I Pure Novel Quinolinone H->I J Structure Elucidation I->J K Bioassays I->K

Diagram 1: General Workflow for Isolation of Quinolinone Compounds

Structure Elucidation of Novel Compounds

Once a compound is isolated in pure form, its chemical structure must be determined. This is a critical step that relies on a combination of spectroscopic and spectrometric techniques.

Experimental Protocols: Spectroscopic and Spectrometric Analysis
  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the compound's exact mass.

    • Purpose: The exact mass allows for the unambiguous determination of the molecular formula (elemental composition).[13][14] Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing clues about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Proton NMR): This 1D experiment identifies all hydrogen atoms in the molecule, providing information on their chemical environment, number, and connectivity to adjacent protons.[15][16]

    • ¹³C-NMR (Carbon NMR): This 1D experiment identifies all unique carbon atoms, revealing the carbon skeleton of the molecule.[15][16]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.[17]

      • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

The data from these techniques are pieced together like a puzzle to propose a final, unambiguous chemical structure for the novel compound.[16]

G Diagram 2: Logic of Structure Elucidation PureCompound Pure Isolated Compound HRMS High-Resolution MS PureCompound->HRMS NMR NMR Spectroscopy PureCompound->NMR Formula Molecular Formula (e.g., C₁₈H₁₅NO₄) HRMS->Formula ProtonNMR 1D NMR (¹H, ¹³C) NMR->ProtonNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoDNMR Connectivity Assemble Connectivity (Piece fragments together) Formula->Connectivity Fragments Identify Key Fragments & Functional Groups ProtonNMR->Fragments TwoDNMR->Connectivity Fragments->Connectivity Structure Final Proposed Structure Connectivity->Structure

Diagram 2: Logic of Structure Elucidation

Biological Evaluation and Mechanism of Action

Newly identified quinolinone compounds are screened for biological activity using a panel of assays. Given their established potential, anticancer and antimicrobial screenings are common starting points.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

Many quinolinone and quinazolinone derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival.[18][19] One of the most critical pathways is the PI3K/Akt/mTOR pathway, which is often aberrantly activated in many types of cancer.[6][18] Certain quinolinone compounds have been shown to be potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[18][20] By blocking these enzymes, the compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[18]

G Diagram 3: Quinolinone Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinolinone Quinolinone Compound Quinolinone->PI3K Inhibits Quinolinone->mTOR Inhibits

Diagram 3: Quinolinone Inhibition of PI3K/Akt/mTOR Pathway
Quantitative Bioactivity Data

The potency of a compound is measured quantitatively. For anticancer agents, this is typically the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%. For antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is often used.

Below are tables summarizing the reported bioactivity of various quinoline and quinolinone derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Melanoma) < 100 [21][22]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MDA-MB-231 (Breast) < 100 [21][22]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) A549 (Lung) < 100 [21][22]
Quinoline-chalcone hybrid 39 A549 (Lung) 1.91 [20]
Quinoline-chalcone hybrid 40 K-562 (Leukemia) 5.29 [20]
Thieno[3,2-c]quinoline derivative 41 K562 (Leukemia) 0.15 [6]
Thieno[3,2-c]quinoline derivative 41 DU145 (Prostate) 2.5 [6]
Quinoline-chalcone hybrid 25 Resistant Cancer Lines 2.32 - 22.4 [20]
Quinoline-chalcone hybrid 26 Resistant Cancer Lines 2.32 - 22.4 [20]

| Pyrazolo-quinoline derivative 75 | Various Cancer Lines | Potent Activity |[23] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative Microbial Strain MIC (µg/mL) Reference
Hybrid Compound 9 Staphylococcus aureus 0.12 [24]
Hybrid Compound 9 Salmonella typhi 0.12 [24]
Hybrid Compound 10 Staphylococcus aureus 0.24 [24]
Hybrid Compound 10 Salmonella typhi 0.12 [24]
Quinolone Hybrid 16 S. pneumoniae ATCC 49619 ≤ 0.008 [24]
Quinolone Hybrid 17 S. pneumoniae ATCC 49619 ≤ 0.008 [24]
Quinolone Hybrid 18 S. pneumoniae ATCC 49619 ≤ 0.008 [24]
Compound 32 Aspergillus flavus 12.5 [24]
Compound 33 Aspergillus flavus 12.5 [24]

| Compound 32 | Fusarium oxysporum | 25 |[24] |

Conclusion

The discovery of novel quinolinone compounds is a dynamic and vital area of research that bridges natural product chemistry with modern drug development. The systematic workflow of extraction, purification, and state-of-the-art structure elucidation allows for the identification of new chemical entities from diverse natural sources. Subsequent biological screening continues to affirm the potential of the quinolinone scaffold, particularly in oncology, where its ability to modulate critical cell signaling pathways like PI3K/Akt/mTOR offers promising avenues for targeted therapies. The data and protocols presented in this guide provide a foundational framework for researchers aiming to explore this valuable class of bioactive molecules.

References

In Silico Modeling of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Guide to Understanding its Interactions with Human Quinone Reductase 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 5,8-dimethoxy-2-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. Due to the limited direct biological data for this compound, this guide focuses on its likely tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one, for which structural and interaction data are available. The primary biological target identified is Human Quinone Reductase 2 (NQO2), a flavoprotein implicated in detoxification and cellular signaling pathways. This document outlines detailed methodologies for performing molecular docking and molecular dynamics simulations to investigate the binding interactions between the quinoline derivative and NQO2. Furthermore, it provides a protocol for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the compound's drug-like properties. Quantitative interaction data for analogous compounds are summarized, and the potential signaling role of NQO2 is visualized. This guide serves as a comprehensive resource for researchers employing computational methods to accelerate the discovery and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and Tautomerism

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] The compound of interest, this compound, belongs to this important class of heterocycles. A crucial aspect of the chemistry of hydroxyquinolines is the phenomenon of tautomerism, where the molecule can exist in two or more interconvertible forms. In the case of this compound, it is in tautomeric equilibrium with its keto form, 5,8-dimethoxy-4-methylquinolin-2(1H)-one.[3] Computational and spectroscopic studies on similar quinolin-4(1H)-ones suggest that the keto form is often the predominant tautomer in solution.[4] For the purpose of this guide, we will focus on the in silico modeling of the more extensively documented tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one, which has been co-crystallized with its biological target.

Biological Target: Human Quinone Reductase 2 (NQO2)

The primary biological target identified for 5,8-dimethoxy-4-methylquinolin-2(1H)-one is Human Quinone Reductase 2 (NQO2), a homodimeric flavoprotein.[5][6] NQO2 is a phase II detoxification enzyme that catalyzes the two-electron reduction of quinones.[6] Unlike its paralog NQO1, NQO2 is a poor user of NAD(P)H as an electron donor and its exact physiological role is still under investigation, with evidence suggesting it may function as a signaling protein.[7][8] NQO2 is known to be inhibited by various compounds, including the anti-malarial drug chloroquine and the anti-cancer drug imatinib.[7][9] The interaction of small molecules with NQO2 is therefore of significant interest in drug discovery.

NQO2 Signaling and Function

The precise signaling pathway of NQO2 is not fully elucidated, but it is known to be involved in cellular responses to oxidative stress and may act as a "flavin redox switch".[7] It binds to a variety of bioactive molecules, suggesting a role in modulating different cellular processes.[7] The following diagram illustrates the central role of NQO2 in quinone metabolism and its potential involvement in downstream signaling cascades.

NQO2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Quinones Quinones NQO2 NQO2 (Quinone Reductase 2) Quinones->NQO2 Substrate Xenobiotics Xenobiotics Xenobiotics->NQO2 Inhibitor (e.g., this compound) Hydroquinone Hydroquinone NQO2->Hydroquinone Product Signaling Downstream Signaling (e.g., Oxidative Stress Response) NQO2->Signaling Modulation FAD FAD FAD->NQO2 Cofactor NRH NRH (Nicotinamide Riboside) NRH->NQO2 Electron Donor Detoxification Detoxification (Phase II Conjugation) Hydroquinone->Detoxification

A simplified diagram of NQO2's role in cellular metabolism and signaling.

Quantitative Interaction Data

While specific binding affinity data for this compound with NQO2 is not extensively reported, the PDB entry 3NHS for its tautomer provides an IC50 value. The following table summarizes this and includes data for other quinoline derivatives against NQO2 to provide a comparative context.

CompoundTargetAssay TypeValue (nM)Reference
5,8-Dimethoxy-4-methylquinolin-2(1H)-oneNQO2IC5010,800[5]
7-Amino-2-(2-pyridinyl)quinoline-5,8-dioneNQO2IC50>50,000[10]
7-Acetamido-2-(8'-quinolinyl)quinoline-5,8-dioneNQO2IC50>50,000[10]

In Silico Modeling Protocols

This section provides detailed protocols for the in silico investigation of this compound's interaction with NQO2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of Human Quinone Reductase 2 (PDB ID: 3NHS) from the Protein Data Bank.[5]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and its tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on NQO2 based on the location of the co-crystallized ligand in 3NHS.

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

    • Generate multiple binding poses and rank them based on their docking scores.

  • Analysis of Results:

    • Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • Compare the binding modes of the two tautomers.

docking_workflow PDB Protein Structure (PDB: 3NHS) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (this compound) PrepLigand Ligand Preparation (Energy Minimization, Assign Charges) Ligand->PrepLigand Docking Molecular Docking (Define Binding Site, Run Simulation) PrepProtein->Docking PrepLigand->Docking Analysis Analysis of Results (Binding Poses, Interactions) Docking->Analysis

A workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of intermolecular interactions observed in the docking study.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

md_workflow DockedComplex Docked Ligand-Protein Complex Solvation Solvation and Ionization DockedComplex->Solvation Minimization Energy Minimization Solvation->Minimization Heating Heating (NVT) Minimization->Heating Equilibration Equilibration (NPT) Heating->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production->Analysis

References

Methodological & Application

Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinolone derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-quinolone core is a key pharmacophore in many synthetic drugs. The title compound, this compound, is a substituted quinolone whose biological activities are an area of active research. This protocol outlines a two-step synthesis starting from commercially available reagents.

Reaction Scheme

The synthesis of this compound is achieved via a two-step process:

  • Condensation: Reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form the intermediate, ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,5-DimethoxyanilineReagent Grade, ≥98%Commercially Available
Ethyl acetoacetateReagent Grade, ≥99%Commercially Available
Hydrochloric acid (HCl)Concentrated, 37%Commercially Available
Diphenyl etherReagent Grade, 99%Commercially Available
EthanolAnhydrousCommercially Available
HexanesACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Deionized WaterIn-house

Step 1: Synthesis of Ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product may crystallize upon cooling.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from ethanol to obtain pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate as a crystalline solid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound (Final Product)

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250°C with stirring.

  • Slowly add the dried intermediate, ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate (13.3 g, 0.05 mol), in small portions to the hot diphenyl ether. The addition should be controlled to maintain the reaction temperature. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

  • To purify the product, dissolve the crude solid in a 10% aqueous solution of sodium hydroxide.

  • Filter the basic solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.

  • Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum at 80°C to yield this compound.

Data Presentation

Table 1: Physicochemical Data of Starting Materials and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,5-DimethoxyanilineC₈H₁₁NO₂153.18White to off-white crystalline solid
Ethyl acetoacetateC₆H₁₀O₃130.14Colorless liquid
This compoundC₁₂H₁₃NO₃219.24Off-white to pale yellow solid

Table 2: Expected Yields and Reaction Parameters

StepReactionTypical YieldReaction TimeReaction Temperature
1Condensation80-90%2-3 hours60-70°C
2Cyclization70-85%30 minutes (after addition)250°C

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2,5-Dimethoxyaniline C Intermediate: Ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate A->C HCl (cat.), 60-70°C B Ethyl Acetoacetate B->C HCl (cat.), 60-70°C D Final Product: This compound C->D Diphenyl Ether, 250°C

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway Involvement (Hypothetical)

Quinolone derivatives are known to interact with various cellular targets. A potential area of investigation for this compound could be its effect on kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.

Signaling_Pathway A This compound B Kinase (e.g., Receptor Tyrosine Kinase) A->B Inhibition C Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) B->C D Cellular Response (e.g., Proliferation, Inflammation) C->D

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diphenyl ether is a high-boiling point liquid; handle with care at elevated temperatures to avoid burns.

  • Concentrated acids are corrosive and should be handled with extreme caution.

This detailed protocol provides a robust method for the synthesis of this compound, enabling further investigation into its chemical and biological properties for researchers in academia and the pharmaceutical industry.

Application Notes and Protocols for the Laboratory Preparation of 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines. The protocol outlines a two-step process commencing with the acid-catalyzed condensation of 2,5-dimethoxyaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization to yield the target compound. This document includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and expected characterization data.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is associated with a wide range of biological activities, making it a privileged structure in medicinal chemistry. Specifically, 4-hydroxyquinoline (or its tautomer, 4-quinolone) derivatives have attracted significant attention due to their therapeutic potential. The title compound, this compound, possesses a substitution pattern that makes it an interesting candidate for further investigation in drug discovery programs. The presented protocol offers a straightforward and reproducible method for its synthesis in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved via a Conrad-Limpach reaction. The overall reaction is depicted below:

Step 1: Condensation

2,5-dimethoxyaniline reacts with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

The intermediate undergoes thermal cyclization at high temperature to yield the final product, this compound, which exists in tautomeric equilibrium with 5,8-Dimethoxy-2-methylquinolin-4(1H)-one.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-DimethoxyanilineReagentSigma-Aldrich
Ethyl acetoacetateReagentSigma-Aldrich
Hydrochloric acid (conc.)ACS GradeFisher Scientific
Dowtherm AReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Sodium bicarbonateACS GradeFisher Scientific
Anhydrous sodium sulfateACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • High-temperature thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure

Step 1: Synthesis of ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxyaniline (10.0 g, 65.3 mmol) and ethyl acetoacetate (8.5 g, 65.3 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture with stirring at 70-80 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate is a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, preheat Dowtherm A (100 mL) to 250 °C.

  • Slowly add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with vigorous stirring over 30 minutes.

  • After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C and then pour it into a beaker containing 200 mL of hexanes.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with hexanes (3 x 50 mL) to remove the Dowtherm A.

  • The crude product can be purified by recrystallization from hot ethanol.

Purification
  • Dissolve the crude solid in a minimal amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Reagent Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)
2,5-DimethoxyanilineC₈H₁₁NO₂153.1810.065.3
Ethyl acetoacetateC₆H₁₀O₃130.148.565.3
Expected Product Characterization
PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [1]
Melting Point Not available in the searched literature. Similar compounds have melting points in the range of 220-280 °C.
¹H NMR (DMSO-d₆, 400 MHz) Predicted shifts: δ ~11.5 (s, 1H, OH/NH), 7.0-7.5 (m, 2H, Ar-H), 6.0-6.2 (s, 1H, C3-H), 3.8-4.0 (d, 6H, 2x OCH₃), 2.3-2.5 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 101 MHz) Predicted shifts: δ ~175 (C4), 155 (C2), 150-153 (Ar-C-O), 140 (Ar-C), 110-120 (Ar-CH), 100 (C3), 55-57 (OCH₃), 18 (CH₃).
Mass Spectrometry (EI) m/z (%): 219 (M⁺), 204, 176, 148.

Note: The NMR and mass spectrometry data are predicted based on the structure and data from similar compounds, as specific experimental data for this compound was not found in the searched literature.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_5_dimethoxyaniline 2,5-Dimethoxyaniline intermediate Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate 2_5_dimethoxyaniline->intermediate Condensation (H⁺, 70-80°C) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Thermal Cyclization (Dowtherm A, 250°C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Mix 2,5-dimethoxyaniline, ethyl acetoacetate, and cat. HCl heat_condensation Heat at 70-80°C for 2h start->heat_condensation cool_intermediate Cool to room temperature heat_condensation->cool_intermediate add_to_dowtherm Add intermediate to hot Dowtherm A (250°C) cool_intermediate->add_to_dowtherm heat_cyclization Maintain at 250°C for 30 min add_to_dowtherm->heat_cyclization cool_reaction Cool to <100°C heat_cyclization->cool_reaction precipitate Pour into hexanes to precipitate product cool_reaction->precipitate filter Filter and wash with hexanes precipitate->filter recrystallize Recrystallize from hot ethanol filter->recrystallize isolate Isolate pure product recrystallize->isolate

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Dowtherm A is used at a very high temperature and can cause severe burns. Handle with extreme caution.

  • The organic solvents used are flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a reliable and straightforward method for the laboratory-scale synthesis of this compound. By following the outlined steps, researchers can obtain the target compound in good purity, which can then be used for further biological evaluation and drug development studies. The provided diagrams and tables are intended to facilitate the ease of use and understanding of the experimental process.

References

Application Notes for 5,8-Dimethoxy-2-methylquinolin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,8-Dimethoxy-2-methylquinolin-4-ol is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, 2,4-disubstituted quinoline derivatives have been noted for their potential as anticancer agents, acting through various mechanisms such as inducing cell cycle arrest and apoptosis.[3][4] Given its structural features, this compound is a compound of interest for investigation in cancer cell biology.

Predicted Biological Activity

Based on the activities of structurally related quinoline compounds, this compound is hypothesized to exhibit cytotoxic and pro-apoptotic effects on cancer cells. The dimethoxy substitution at positions 5 and 8, along with the methyl group at position 2 and the hydroxyl group at position 4, may influence its lipophilicity and interaction with biological targets.[5] Potential mechanisms of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or by inducing DNA damage and subsequent apoptotic cascades.[6]

Applications in Cell-Based Assays

The following cell-based assays are recommended to characterize the biological activity of this compound:

  • Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cancer cell proliferation and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assays: To investigate whether the compound induces programmed cell death. This can be assessed by examining morphological changes, caspase activation, and the expression of apoptosis-related proteins.

  • Cell Cycle Analysis: To determine if the compound perturbs the normal progression of the cell cycle, leading to arrest at specific phases.

  • Western Blot Analysis: To probe the underlying molecular mechanisms by examining changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[7]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][9]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Analysis of Apoptosis by Western Blot

This protocol describes the detection of key apoptotic marker proteins by Western blotting in cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.[10]

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[10]

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.[10]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines.

Cell LineTreatment Duration (h)IC50 (µM)
MCF-7 (Breast Cancer)4815.2 ± 1.8
HCT116 (Colon Cancer)489.8 ± 1.2
HeLa (Cervical Cancer)4822.5 ± 2.5
A549 (Lung Cancer)4818.7 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_workflow Experimental Workflow for Cell-Based Assays A Cell Seeding (96-well plates for MTT, larger plates for Western Blot) B Treatment with this compound (various concentrations and time points) A->B C1 MTT Assay B->C1 C2 Cell Lysis and Protein Extraction B->C2 D1 Measure Absorbance (Determine Cell Viability and IC50) C1->D1 D2 Western Blot Analysis (Probe for Apoptotic Markers) C2->D2

Caption: Workflow for evaluating the bioactivity of this compound.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway Compound 5,8-Dimethoxy-2- methylquinolin-4-ol Cell Cancer Cell Bax Bax Activation Cell->Bax Induces Bcl2 Bcl-2 Inhibition Cell->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol as a Fluorescent Marker in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and intriguing photophysical properties.[1][2] Among these, 5,8-Dimethoxy-2-methylquinolin-4-ol presents itself as a potential candidate for use as a fluorescent marker in cellular imaging and microscopy. Its structural similarity to other fluorescent quinolone derivatives suggests it may exhibit favorable characteristics for bioimaging applications, such as the ability to permeate cell membranes and emit fluorescence upon excitation with a suitable light source.

Physicochemical Properties

The compound this compound can exist in tautomeric equilibrium with 5,8-Dimethoxy-4-methylquinolin-2(1H)-one. This equilibrium can be influenced by the solvent environment and pH. The structural details are as follows:

PropertyValue
Chemical Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [3]
IUPAC Name This compound
Tautomeric Form 5,8-dimethoxy-4-methyl-1H-quinolin-2-one[3]
CAS Number 23947-41-3 (for the quinolin-2(1H)-one tautomer)[3]

Photophysical Data (Hypothetical)

Quantitative photophysical data for this compound is not available in the reviewed literature. The following table presents hypothetical data based on the properties of similar quinolone and quinoline fluorophores.[1][4] It is strongly recommended that users experimentally determine these values for their specific experimental conditions.

ParameterEstimated ValueNotes
Excitation Maximum (λex) 350 - 380 nmThe excitation wavelength will likely be in the near-UV range.
Emission Maximum (λem) 420 - 460 nmEmission is expected in the blue region of the visible spectrum.
Quantum Yield (Φ) 0.1 - 0.5The quantum yield can be highly dependent on the solvent and local environment.
Molar Absorptivity (ε) 5,000 - 15,000 M⁻¹cm⁻¹This value is an estimate and should be determined experimentally.
Stokes Shift 70 - 80 nmA reasonable Stokes shift is expected for this class of compounds.

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent marker for in vitro cellular imaging. Optimization of staining concentration, incubation time, and imaging parameters will be necessary for each specific cell type and experimental setup.

Preparation of Staining Solution
  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to a final working concentration in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • The optimal working concentration should be determined empirically but can range from 1 to 20 µM. It is recommended to perform a concentration titration to find the best balance between signal intensity and background fluorescence.

Cellular Staining Protocol (Adherent Cells)
  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions until they reach the desired confluency.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual media.

  • Staining:

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells.

    • Proceed with fluorescence microscopy imaging.

Cellular Staining Protocol (Suspension Cells)
  • Cell Preparation: Harvest cells by centrifugation and wash them once with warm PBS.

  • Staining:

    • Resuspend the cell pellet in the pre-warmed working solution of this compound.

    • Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle agitation.

  • Washing:

    • Centrifuge the cells to pellet them and remove the supernatant.

    • Wash the cells twice by resuspending in warm PBS and centrifuging.

  • Imaging:

    • Resuspend the final cell pellet in a suitable imaging medium.

    • Transfer the cell suspension to an appropriate imaging vessel (e.g., a slide with a coverslip).

    • Proceed with fluorescence microscopy imaging.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and potential applications, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cellular Staining prep Prepare Stock & Working Solutions stain Incubate with Fluorescent Marker prep->stain culture Culture Cells wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash to Remove Unbound Marker stain->wash2 image Fluorescence Microscopy wash2->image

Caption: A flowchart illustrating the general steps for staining cells with a fluorescent marker.

Signaling_Pathway_Hypothesis Hypothetical Cellular Uptake and Localization extracellular Extracellular Fluorescent Marker membrane Cell Membrane extracellular->membrane Passive Diffusion intracellular Intracellular Marker membrane->intracellular organelle Subcellular Organelle (e.g., ER, Mitochondria) intracellular->organelle Localization nucleus Nucleus intracellular->nucleus Localization

Caption: A diagram showing the potential uptake and subcellular localization of the fluorescent marker.

Considerations and Troubleshooting

  • Phototoxicity and Photostability: As with any fluorescent probe, it is crucial to minimize light exposure to the cells to reduce phototoxicity and photobleaching of the marker. Use the lowest possible excitation intensity and shortest exposure times required to obtain a good signal-to-noise ratio.

  • Background Fluorescence: High background can be due to excessive dye concentration, insufficient washing, or autofluorescence from the cells or culture medium. Optimize the staining concentration and washing steps. Using a phenol red-free imaging medium can also help reduce background.

  • Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a live/dead cell staining kit) to ensure that the staining protocol does not adversely affect the cells.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) alone to control for any solvent effects.

Conclusion

This compound holds potential as a novel fluorescent marker for microscopy based on the known properties of its chemical class. The protocols and data presented here provide a foundational framework for researchers to begin exploring its applications. Rigorous experimental validation of its photophysical properties and optimization of staining protocols are essential next steps to fully characterize its utility in cellular imaging and for the broader scientific community.

References

Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5,8-Dimethoxy-2-methylquinolin-4-ol as a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for quinoline synthesis and functionalization, offering a roadmap for the utilization of this compound in the development of novel molecules.

Introduction

This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a prominent feature in a vast array of pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound, featuring electron-donating methoxy groups on the benzene ring and a reactive hydroxyl group, makes it an attractive starting material for the synthesis of a diverse range of complex chemical entities. Its structural similarity to key intermediates in the synthesis of antimalarial drugs and other therapeutic agents highlights its potential in medicinal chemistry and drug discovery programs.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr synthesis.[1][2][3] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the logical precursors are 2,5-dimethoxyaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach-Knorr Synthesis

Materials:

  • 2,5-dimethoxyaniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the mixture to cool to room temperature. The product of this step is the intermediate ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add an inert, high-boiling solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to 250-260°C for 30-60 minutes.[3] This high temperature is crucial for the cyclization to occur.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to below 100°C and pour it into a large volume of petroleum ether to precipitate the crude product.

  • Filter the solid and wash with petroleum ether to remove the high-boiling solvent.

Step 3: Purification

  • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Wash the aqueous solution with diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure product.

DOT Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound 2_5_dimethoxyaniline 2,5-Dimethoxyaniline condensation Condensation (140-150°C, H+ cat.) 2_5_dimethoxyaniline->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation intermediate Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate condensation->intermediate cyclization Thermal Cyclization (250-260°C, Dowtherm A) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Base-Acid Workup & Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Conrad-Limpach-Knorr synthesis workflow.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds. The hydroxyl group at the 4-position is the most reactive site for derivatization, often serving as a handle for introducing diverse functionalities.

Synthesis of 4-Chloro-5,8-dimethoxy-2-methylquinoline

The conversion of the 4-hydroxyl group to a chloro group is a pivotal transformation, as the resulting 4-chloroquinoline is an excellent electrophile for nucleophilic substitution reactions. This is a common strategy in the synthesis of chloroquine analogues and other bioactive quinolines.[4][5]

Experimental Protocol: Chlorination

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-5,8-dimethoxy-2-methylquinoline.

Synthesis of 4-Aminoquinoline Derivatives

The 4-chloroquinoline intermediate can be readily converted to various 4-aminoquinoline derivatives through nucleophilic aromatic substitution. This is a key step in the synthesis of many antimalarial drugs.[4][6]

Experimental Protocol: Nucleophilic Substitution with an Amine

Materials:

  • 4-Chloro-5,8-dimethoxy-2-methylquinoline

  • A primary or secondary amine (e.g., N,N-diethylethylenediamine)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or another suitable high-boiling solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-5,8-dimethoxy-2-methylquinoline (1 equivalent) in anhydrous NMP.

  • Add the desired amine (1.2-1.5 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 120-140°C for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-aminoquinoline derivative.

DOT Diagram of the Application Pathway:

G cluster_applications Synthetic Applications start_material This compound chlorination Chlorination (POCl3, DMF) start_material->chlorination o_alkylation O-Alkylation (Alkyl Halide, Base) start_material->o_alkylation chloro_intermediate 4-Chloro-5,8-dimethoxy-2-methylquinoline chlorination->chloro_intermediate nucleophilic_substitution Nucleophilic Substitution (Amine, Base) chloro_intermediate->nucleophilic_substitution amino_derivative 4-Aminoquinoline Derivative nucleophilic_substitution->amino_derivative ether_derivative 4-Alkoxyquinoline Derivative o_alkylation->ether_derivative

Caption: Key synthetic transformations of the title compound.

O-Alkylation

Direct alkylation of the 4-hydroxyl group provides access to 4-alkoxyquinoline derivatives. The regioselectivity of N- versus O-alkylation can be influenced by the choice of base and solvent.[7]

Experimental Protocol: O-Alkylation

Materials:

  • This compound

  • An alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 4-alkoxyquinoline product.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on literature for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

ReactionStarting MaterialProductReagentsTypical Yield (%)Reference(s)
Conrad-Limpach-Knorr Synthesis2,5-DimethoxyanilineThis compoundEthyl acetoacetate, H⁺, Heat60-80[3]
ChlorinationThis compound4-Chloro-5,8-dimethoxy-2-methylquinolinePOCl₃, DMF85-95[8]
Amination4-Chloro-5,8-dimethoxy-2-methylquinoline4-Aminoquinoline DerivativeAmine, K₂CO₃, NMP70-90[4]
O-AlkylationThis compound4-Alkoxyquinoline DerivativeAlkyl halide, K₂CO₃, DMF75-85[7]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. The protocols provided herein offer a foundation for the synthesis and further derivatization of this compound, enabling the exploration of its utility in various research and development endeavors. The straightforward access to 4-chloro and 4-amino derivatives opens up a wide range of possibilities for creating libraries of compounds for biological screening.

References

Application Notes and Protocols for the Experimental Use of 5,8-Dimethoxy-2-methylquinolin-4-ol in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial properties. The quinoline scaffold is a key component in several clinically important antibacterial and antifungal agents. The compound 5,8-Dimethoxy-2-methylquinolin-4-ol is a novel quinoline derivative with potential for antimicrobial activity. Its structural features, including the methoxy and methyl substitutions, are of interest for structure-activity relationship (SAR) studies in the development of new antimicrobial agents.

These application notes provide a comprehensive guide for researchers investigating the antimicrobial potential of this compound. The protocols and data presentation formats are based on established methodologies for antimicrobial screening and evaluation of related quinoline derivatives. While specific data for this compound is not yet available, the following sections offer a framework for its systematic evaluation.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following tables are templates for recording and presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Standard Bacterial Strains.

Test CompoundGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Bacillus subtilis (ATCC 6633)Pseudomonas aeruginosa (ATCC 27853)
This compound Hypothetical MIC (µg/mL)Hypothetical MIC (µg/mL)
Ampicillin (Standard)Reference MIC (µg/mL)Reference MIC (µg/mL)
Ciprofloxacin (Standard)Reference MIC (µg/mL)Reference MIC (µg/mL)

Table 2: Zone of Inhibition for this compound against Various Microbial Strains.

Test CompoundGram-positive BacteriaGram-negative BacteriaFungal Strains
S. aureus (ATCC 25923)E. coli (ATCC 25922)Candida albicans (ATCC 10231)
B. subtilis (ATCC 6633)P. aeruginosa (ATCC 27853)Aspergillus niger (ATCC 16404)
This compound Hypothetical Zone Diameter (mm)Hypothetical Zone Diameter (mm)Hypothetical Zone Diameter (mm)
Ampicillin (Standard)Reference Zone Diameter (mm)Reference Zone Diameter (mm)N/A
Fluconazole (Standard)N/AN/AReference Zone Diameter (mm)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are adapted from studies on similar quinoline derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile MHB or SDB to all wells of a 96-well plate. b. Add 100 µL of the stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing medium and inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing medium only.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

    • Standard Antibiotic Control: Prepare serial dilutions of a standard antibiotic as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Standard antibiotic solutions

  • DMSO

Procedure:

  • Plate Preparation: Pour sterile, molten MHA or SDA into Petri dishes and allow them to solidify.

  • Inoculation: Dip a sterile cotton swab into the prepared microbial inoculum and swab the entire surface of the agar plate to create a uniform lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells in the agar.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution into one of the wells.

  • Controls:

    • Positive Control: Add a standard antibiotic solution to a separate well.

    • Negative Control: Add DMSO to another well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis compound 5,8-Dimethoxy-2- methylquinolin-4-ol stock Stock Solution (in DMSO) compound->stock mic_assay Broth Microdilution (MIC Determination) stock->mic_assay diffusion_assay Agar Well Diffusion (Zone of Inhibition) stock->diffusion_assay microbes Microbial Cultures (Bacteria & Fungi) inoculum Inoculum Prep (0.5 McFarland) microbes->inoculum inoculum->mic_assay inoculum->diffusion_assay mic_data MIC Values (µg/mL) mic_assay->mic_data zone_data Zone Diameters (mm) diffusion_assay->zone_data sar_analysis Structure-Activity Relationship (SAR) mic_data->sar_analysis zone_data->sar_analysis signaling_pathway cluster_inhibition Hypothesized Mechanism of Action compound 5,8-Dimethoxy-2- methylquinolin-4-ol target Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) compound->target Binds to inhibition Inhibition target->inhibition cell_death Bacterial Cell Death or Growth Inhibition inhibition->cell_death Leads to

Application Notes and Protocols for 5,8-Dimethoxy-2-methylquinolin-4-ol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. The following sections outline experimental procedures for assessing its cytotoxic effects on cancer cell lines and its potential as a kinase inhibitor.

Overview and Potential Applications

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1] Given its structural features, this compound is a candidate for screening in assays relevant to cancer drug discovery. These notes provide protocols for initial in vitro screening to determine its cytotoxic profile and to investigate a potential mechanism of action through kinase inhibition.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
HCT-116Colon Carcinoma7215.2
MCF-7Breast Adenocarcinoma7222.8
Caco-2Colorectal Adenocarcinoma4818.5
NHDF-NeoNormal Human Dermal Fibroblasts72> 100

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.

Table 2: Hypothetical Kinase Inhibition Profile of this compound
Kinase TargetSubstrateATP Concentration (µM)% Inhibition at 10 µMIC50 (µM)
Kinase APeptide A100852.1
Kinase BProtein B10032> 50
Kinase CPeptide C100921.5

Note: The data presented in this table is hypothetical. A broad panel kinase screen would be necessary to determine the actual inhibitory profile.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT-116, MCF-7, Caco-2) and a normal cell line (e.g., NHDF-Neo)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[1][3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1][4]

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[1][4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1][3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase-specific substrate (protein or peptide)

  • Kinase buffer[6][7]

  • [γ-³³P]ATP[5]

  • ATP

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the recombinant kinase, and the specific substrate.

    • Add this compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well.[6] The final ATP concentration should be close to the Km value for the specific kinase, if known.

    • Incubate the reaction at 30°C or the optimal temperature for the kinase for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.

    • Wash the paper/plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the paper/plate and add scintillation fluid.

  • Data Acquisition:

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_mix Prepare Kinase, Substrate, and Buffer Mixture add_compound Add this compound prepare_mix->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_atp Add [γ-³³P]ATP/ATP Mix pre_incubate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Terminate Reaction incubate_reaction->stop_reaction capture_substrate Capture Phosphorylated Substrate stop_reaction->capture_substrate wash Wash to Remove Free ATP capture_substrate->wash measure_radioactivity Measure Radioactivity wash->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

In Vitro Kinase Assay Workflow

Hypothetical Signaling Pathway

Many quinoline derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival. A plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RAF Inhibition

Hypothetical Inhibition of MAPK/ERK Pathway

References

5,8-Dimethoxy-2-methylquinolin-4-ol: A Versatile Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5,8-Dimethoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring electron-donating methoxy groups and a reactive hydroxyl group, makes it an attractive and versatile precursor for the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of this key precursor and its potential derivatization in drug discovery efforts.

Application Notes

The strategic placement of two methoxy groups on the benzene ring of the quinoline core in this compound significantly influences its chemical reactivity and the biological activity of its derivatives. These methoxy groups can enhance the binding affinity of derivative compounds to biological targets and improve their pharmacokinetic profiles.

Key Applications in Drug Synthesis:

  • Antimalarial Agents: The quinoline core is central to several antimalarial drugs. The dimethoxy substitution pattern is found in precursors to modern antimalarials, suggesting that this compound could serve as a valuable building block for the development of new and effective treatments against resistant strains of malaria.

  • Anticancer Therapeutics: Quinolines are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The hydroxyl group at the 4-position of this compound provides a convenient handle for the introduction of various pharmacophores to develop potent and selective anticancer agents.

  • Antitubercular Drug Candidates: Researchers have explored quinoline derivatives as potential treatments for tuberculosis. The 4-alkoxy-2-methylquinoline scaffold, which can be readily synthesized from this compound, has shown promise in inhibiting the growth of Mycobacterium tuberculosis.[1]

  • Enzyme Inhibitors: The quinoline structure is a privileged scaffold for the design of enzyme inhibitors. Derivatives of this compound can be synthesized to target a range of enzymes implicated in various diseases.

Experimental Protocols

The synthesis of this compound is most effectively achieved via the Conrad-Limpach synthesis . This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[2]

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis of the title compound from 2,5-dimethoxyaniline and ethyl acetoacetate.

Step 1: Synthesis of Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate (Intermediate)

  • Reaction Setup: In a round-bottom flask, combine 2,5-dimethoxyaniline (10.0 g, 65.3 mmol) and ethyl acetoacetate (8.5 g, 65.3 mmol).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (5-10 drops) to the mixture and shake well.

  • Reaction Conditions: Allow the mixture to stand at room temperature. The mixture will become turbid, indicating the liberation of water.[3]

  • Drying: Place the reaction mixture in a vacuum desiccator over concentrated sulfuric acid for 48-72 hours to drive the reaction to completion.

  • Isolation: The resulting deep yellow oily liquid, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate, is separated and dried over anhydrous sodium sulfate. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: In a high-temperature reaction vessel, add the intermediate from Step 1 to a high-boiling point inert solvent such as Dowtherm A or mineral oil. The use of a high-boiling solvent is crucial for achieving high yields in the cyclization step.[2][4]

  • Thermal Cyclization: Heat the reaction mixture to approximately 250 °C.[2][5] The cyclization is typically complete within 30-60 minutes at this temperature.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent like hexane to precipitate the product.

  • Purification: The crude product is collected by filtration and washed with hexane. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data:

ParameterValueReference
Starting Material 12,5-Dimethoxyaniline[3]
Starting Material 2Ethyl acetoacetate[3]
Cyclization Temperature~250 °C[2][5]
Typical YieldModerate to high (can be optimized with solvent choice)[2]
Protocol 2: Derivatization of this compound (General Procedure for O-Alkylation)

This protocol provides a general method for the synthesis of 4-alkoxy-5,8-dimethoxy-2-methylquinolines, which are of interest as potential antitubercular agents.[1]

  • Reaction Setup: In a suitable vessel, dissolve this compound (1.0 mmol) in dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 3.0 mmol) and the desired alkylating agent (e.g., a benzyl bromide derivative, 1.2 mmol).

  • Reaction Conditions: The reaction mixture can be heated conventionally or subjected to ultrasound irradiation for a significantly reduced reaction time.[1]

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is diluted with water.

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Quantitative Data for Ultrasound-Assisted O-Alkylation:

ParameterValueReference
Reactant 16-Methoxy-2-methylquinolin-4-ol (as a model)[1]
Reactant 2Benzyl bromides[1]
BaseK₂CO₃[1]
SolventDMF[1]
Reaction Time (Ultrasound)15 minutes[1]
Yields45-84%[1]

Visualizations

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2_5_Dimethoxyaniline 2,5-Dimethoxyaniline Intermediate Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate 2_5_Dimethoxyaniline->Intermediate + Ethyl Acetoacetate (Acid Catalyst) Ethyl_Acetoacetate Ethyl Acetoacetate Final_Product This compound Intermediate->Final_Product ~250 °C (High-Boiling Solvent)

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Derivatization_Workflow Precursor This compound Reaction O-Alkylation Precursor->Reaction Derivatives 4-Alkoxy-5,8-dimethoxy-2-methylquinolines Reaction->Derivatives Reagents Alkylating Agent K₂CO₃, DMF Reagents->Reaction Application Potential Drug Candidates (e.g., Antitubercular) Derivatives->Application

Caption: Derivatization of this compound for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Conrad-Limpach synthesis, a common route for this class of compounds.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low or No Product Yield - Incomplete reaction of 2,5-dimethoxyaniline and ethyl acetoacetate.- Cyclization temperature too low or reaction time too short.- Degradation of starting materials or intermediate.- Ensure equimolar amounts of reactants. Consider a slight excess of ethyl acetoacetate.- The cyclization step typically requires high temperatures (250-260 °C). Use a high-boiling point solvent like Dowtherm A or diphenyl ether.[1]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Ensure all reagents and solvents are dry and of high purity.
SYN-002 Formation of a Major Byproduct - At high temperatures, the reaction can favor the formation of the 2-quinolone isomer (Knorr product).[2]- Self-condensation of ethyl acetoacetate.- Oxidation of the aniline starting material.- Carefully control the reaction temperature during the initial condensation of the aniline and β-ketoester to favor the formation of the β-aminoacrylate (the kinetic product).- Add the aniline slowly to the ethyl acetoacetate.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
SYN-003 Difficulty in Product Purification - The product is a polar compound and may be difficult to separate from polar byproducts or starting materials.- The product may chelate with metal ions, affecting its chromatographic behavior.[2]- Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective.- Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent) can be used. Consider using a metal-free chromatography system if chelation is suspected.[2]
SYN-004 Inconsistent Reaction Outcome - Variability in the quality of starting materials.- Inconsistent heating during the high-temperature cyclization step.- Use freshly purified 2,5-dimethoxyaniline and high-purity ethyl acetoacetate.- Utilize a heating mantle with a temperature controller and vigorous stirring to ensure uniform heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Conrad-Limpach synthesis. This method involves the condensation of 2,5-dimethoxyaniline with ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized to the desired quinolin-4-ol.[2] Another potential route is the Gould-Jacobs reaction, which utilizes a malonic ester derivative instead of a β-ketoester.[3]

Q2: Why is the cyclization step performed at such a high temperature?

A2: The cyclization step in the Conrad-Limpach synthesis is a thermal electrocyclic reaction that requires a significant amount of energy to overcome the activation barrier.[2] This is a key step in the formation of the quinoline ring system.

Q3: I am observing two spots on my TLC plate that are close together. What could they be?

A3: It is possible that you are seeing the desired 4-quinolone product along with the isomeric 2-quinolone (Knorr product).[2] The formation of the 2-quinolone is favored at higher initial condensation temperatures. To confirm the identity of the spots, you would need to isolate and characterize them using techniques such as NMR and mass spectrometry.

Q4: Can I use a different solvent for the cyclization step?

A4: The choice of solvent is critical for the high-temperature cyclization. It must have a high boiling point (typically >250 °C) and be inert under the reaction conditions. Dowtherm A and diphenyl ether are commonly used.[1] Using a solvent with a lower boiling point will likely result in an incomplete reaction and low yields.

Q5: How can I improve the purity of my final product?

A5: For polar compounds like this compound, recrystallization is often the most effective purification method. If you are struggling with co-eluting impurities during column chromatography, consider using a different solvent system or a different stationary phase. In some cases, conversion to a salt followed by recrystallization and then neutralization can be an effective purification strategy.

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis. Optimization may be required.

Step 1: Condensation

  • In a round-bottom flask, combine equimolar amounts of 2,5-dimethoxyaniline and ethyl acetoacetate.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at a moderately elevated temperature (e.g., 100-120 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the ethanol and water formed during the reaction under reduced pressure. The product of this step is the intermediate enamine, which is often a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization

  • To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product should precipitate out of the hot solvent.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling point solvent.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.

  • Alternatively, the product can be purified by column chromatography on silica gel using a polar eluent system.

Visualizations

experimental_workflow start Start reactants Mix 2,5-dimethoxyaniline and ethyl acetoacetate with catalytic acid start->reactants condensation Heat at 100-120°C (1-2 hours) reactants->condensation removal Remove ethanol/water (vacuum) condensation->removal cyclization_setup Add high-boiling solvent (e.g., Dowtherm A) removal->cyclization_setup cyclization Heat at 250-260°C (30-60 minutes) cyclization_setup->cyclization cooling Cool to room temperature cyclization->cooling filtration Filter and wash solid cooling->filtration purification Recrystallize or column chromatography filtration->purification product 5,8-Dimethoxy-2-methyl- quinolin-4-ol purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_temp Was cyclization temperature >250°C? start->check_temp Yes byproduct Major byproduct observed? start->byproduct No increase_temp Increase temperature and/or reaction time check_temp->increase_temp No check_reagents Are starting materials pure and dry? check_temp->check_reagents Yes increase_temp->start purify_reagents Purify starting materials check_reagents->purify_reagents No success Successful Synthesis check_reagents->success Yes purify_reagents->start control_condensation_temp Control initial condensation temperature byproduct->control_condensation_temp Yes purification_issue Difficulty in purification? byproduct->purification_issue No inert_atmosphere Use inert atmosphere control_condensation_temp->inert_atmosphere inert_atmosphere->purification_issue recrystallize Attempt recrystallization from different solvents purification_issue->recrystallize Yes purification_issue->success No metal_free_chrom Use metal-free chromatography recrystallize->metal_free_chrom metal_free_chrom->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

optimizing reaction conditions for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolinone derivatives.

General FAQs

Q1: I am getting a low yield in my quinolinone synthesis. What are the general factors I should investigate?

A1: Low yields are a common issue in quinolinone synthesis and can stem from several factors. Here are the primary areas to troubleshoot:

  • Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require high temperatures for cyclization, often exceeding 250°C.[1][2] Such high temperatures can lead to product decomposition or the formation of undesirable side products.[2] It is crucial to carefully control and optimize the temperature.

  • Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations like the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can improve yields dramatically compared to running the reaction neat.[3][4]

  • Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. In Friedländer synthesis, for example, various acid or base catalysts can be used, and their efficiency can vary depending on the specific substrates.[5][6] Ensure reagents are pure and dry, as contaminants can interfere with the reaction.

  • Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation or side reactions due to atmospheric components.

Q2: I am struggling with poor regioselectivity in my synthesis. What are the common causes and solutions?

A2: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[2][5]

  • Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control regioselectivity, you can introduce a directing group, use specific catalysts (e.g., ionic liquids or amine catalysts), or modify the ketone to favor one reaction site.[7]

  • Conrad-Limpach-Knorr Synthesis: This reaction's regioselectivity is highly dependent on temperature. At lower temperatures (room temperature), the kinetic product, a 4-hydroxyquinoline, is favored.[3] At higher temperatures (around 140°C or more), the thermodynamic product, a 2-hydroxyquinoline, is formed.[3][8]

  • Camps Cyclization: This reaction can yield two different quinolinone isomers. The ratio of these products is influenced by the reaction conditions and the structure of the starting o-acylaminoacetophenone.[9] Optimization of the base and solvent system is key to controlling the outcome.[10]

  • Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[2] This is governed by both steric and electronic factors of the substituents on the aniline ring.

Troubleshooting Guide: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

Q3: My Friedländer reaction is giving very low yields, and I observe many side products. How can I optimize it?

A3: Low yields and side product formation in the Friedländer synthesis are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.

  • Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can reduce yields.[7] Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.

  • Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. Consider screening different types of catalysts to find the optimal one for your substrate.

  • Solvent-Free or Alternative Solvents: To minimize side reactions and simplify workup, consider solvent-free conditions, often paired with microwave irradiation.[11][12] Water has also been used as a green solvent, eliminating the need for organic solvents and harsh catalysts.[13]

Data Presentation: Catalyst and Condition Optimization for Friedländer Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference
p-TsOHSolvent-free (MW)--High[11]
Iodine---High[6][11]
Neodymium(III) nitrate--1-2 h82-95[12]
P₂O₅/SiO₂Solvent-free8015 min93[12]
Li⁺-montmorilloniteSolvent-free1000.5-2 hup to 96[14]
Sulfonic acid ILSolvent-free5030 min92[14]
Experimental Protocol: General Procedure for Iodine-Catalyzed Friedländer Synthesis
  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Visualization: Friedländer Synthesis Troubleshooting Workflow

Friedlander_Troubleshooting Start Start: Low Yield / Side Products in Friedländer Synthesis Check_Conditions Initial Check: Are reaction conditions (temp, catalyst) too harsh? Start->Check_Conditions Use_Milder_Catalyst Action: Switch to milder catalyst (e.g., Iodine, p-TsOH, Lewis Acids) Check_Conditions->Use_Milder_Catalyst Yes Check_Solvent Problem: Side reactions (e.g., aldol self-condensation) Check_Conditions->Check_Solvent No Screen_Catalysts Optimization: Screen a panel of catalysts (See Table) Use_Milder_Catalyst->Screen_Catalysts End Result: Improved Yield and Purity Screen_Catalysts->End Solvent_Free Action: Attempt solvent-free reaction (optional: with microwave) Check_Solvent->Solvent_Free Yes Check_Regioselectivity Problem: Poor regioselectivity with unsymmetrical ketone? Check_Solvent->Check_Regioselectivity No Green_Solvent Action: Use water as a solvent Solvent_Free->End Green_Solvent->End Modify_Ketone Action: Introduce directing group on ketone Check_Regioselectivity->Modify_Ketone Yes Check_Regioselectivity->End No Use_IL Action: Use ionic liquid as catalyst/solvent Modify_Ketone->Use_IL Use_IL->End

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Troubleshooting Guide: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis produces 4-hydroxyquinolines from the condensation of anilines and β-ketoesters, followed by a high-temperature cyclization.[1][3]

Q4: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?

A4: The key to a successful Conrad-Limpach cyclization is achieving and maintaining the high temperature required for the electrocyclic ring closing, which can be around 250°C.[3]

  • High-Boiling Solvents: Performing the cyclization neat can lead to decomposition and low yields. The use of an inert, high-boiling solvent is crucial. Limpach reported raising yields to 95% in many cases by using mineral oil.[3] Other suitable solvents include Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene.[4]

  • Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[3] Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization
SolventBoiling Point (°C)General Outcome on YieldReference
None (Neat)-Moderate to Low (<30%)[3]
Mineral Oil>300High (up to 95%)[3]
Diphenyl ether259Improved[4]
1,2,4-Trichlorobenzene214Useful alternative[4]
2-Nitrotoluene222Useful alternative[4]
Experimental Protocol: Two-Step Conrad-Limpach Synthesis

Step 1: Formation of the β-aminoacrylate

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic. Water is produced as a byproduct and can be removed azeotropically if a solvent like toluene is used.

  • Remove the water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.

Visualization: Conrad-Limpach-Knorr Reaction Pathway

Conrad_Limpach_Knorr Reactants Aniline + β-Ketoester Conditions Reaction Conditions Reactants->Conditions Kinetic Kinetic Control (Low Temp, e.g., RT) Conditions->Kinetic Low Temp Thermo Thermodynamic Control (High Temp, e.g., 140°C) Conditions->Thermo High Temp Intermediate_Kinetic β-Aminoacrylate (Intermediate) Kinetic->Intermediate_Kinetic Intermediate_Thermo β-Ketoanilide (Intermediate) Thermo->Intermediate_Thermo Cyclization_High_T Thermal Cyclization (~250°C) Intermediate_Kinetic->Cyclization_High_T Product_2Q 2-Hydroxyquinoline Intermediate_Thermo->Product_2Q Product_4Q 4-Hydroxyquinoline Cyclization_High_T->Product_4Q

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis.

Troubleshooting Guide: Camps Cyclization

The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can lead to two different quinolinone products.[9]

Q5: My Camps cyclization is producing a mixture of isomers. How can I improve the selectivity for one product?

A5: The formation of two possible quinolinone products arises from two possible modes of cyclization (aldol-type reactions). The selectivity is highly dependent on the base, solvent, and temperature.

  • Base Strength: The strength of the base can influence which proton is abstracted, directing the cyclization pathway. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[2] A weaker base may favor a different pathway.

  • Steric Hindrance: The substituents on the starting material can sterically hinder one cyclization pathway, thereby favoring the other.

  • Systematic Optimization: A systematic approach is best. Screen a variety of bases (e.g., NaOH, KOH, NaOEt, t-BuOK) in different solvents (e.g., ethanol, dioxane, DMSO) at various temperatures to find the optimal conditions for your desired isomer.[10]

Data Presentation: Example of Condition Optimization in Camps Cyclization
BaseSolventTemperature (°C)Product Ratio (Product A : Product B)Yield (%)
NaOH (aq.)EthanolReflux85 : 1590
NaOEtEthanolReflux70 : 3085
t-BuOK1,4-Dioxane10010 : 9072
Cs₂CO₃Dioxane100Predominantly B-
Note: Data is illustrative, based on typical outcomes described in the literature. Actual results will vary with the substrate.
Experimental Protocol: General Procedure for Camps Cyclization
  • Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.

  • Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the quinolinone product(s).

Visualization: Camps Cyclization Pathways

Camps_Cyclization Start o-Acylaminoacetophenone Base Add Base (e.g., OH⁻) Start->Base Enolate_A Enolate A (Deprotonation at ketone α-C) Base->Enolate_A Path A Enolate_B Enolate B (Deprotonation at amide α-C) Base->Enolate_B Path B Cyclization_A Intramolecular Aldol Addition (Attack on Amide C=O) Enolate_A->Cyclization_A Cyclization_B Intramolecular Claisen Condensation (Attack on Ketone C=O) Enolate_B->Cyclization_B Dehydration_A Dehydration Cyclization_A->Dehydration_A Dehydration_B Dehydration Cyclization_B->Dehydration_B Product_A Quinolin-4-one Dehydration_A->Product_A Product_B Quinolin-2-one Dehydration_B->Product_B

Caption: Competing reaction pathways in the Camps cyclization.

References

Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,8-Dimethoxy-2-methylquinolin-4-ol synthesis.

I. Synthesis Overview: The Conrad-Limpach Reaction

The synthesis of this compound is typically achieved through the Conrad-Limpach reaction. This method involves two key stages:

  • Condensation: The reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form the intermediate, ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate. This step is often catalyzed by a small amount of acid.

  • Thermal Cyclization: The intramolecular cyclization of the intermediate at high temperatures to yield the final product, this compound. This step requires a high-boiling point solvent to facilitate the reaction.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A 2,5-Dimethoxyaniline D Mixing & Heating (e.g., 70-80°C) A->D B Ethyl Acetoacetate B->D C Acid Catalyst (e.g., HCl) C->D E Ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate (Intermediate) D->E G High Temperature (e.g., 250°C) E->G F High-Boiling Solvent (e.g., Dowtherm A) F->G H This compound (Crude Product) G->H I Recrystallization H->I J Pure Product I->J Troubleshooting_Yield Start Low Yield of Final Product Check_Intermediate Was the intermediate (ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate) isolated and characterized? Start->Check_Intermediate No_Intermediate Focus on optimizing Step 1 (Condensation). - Check acid catalyst. - Increase reaction time/temperature. - Verify starting material purity. Check_Intermediate->No_Intermediate No Yes_Intermediate Intermediate was confirmed. Check_Intermediate->Yes_Intermediate Yes Check_Cyclization_Temp Was the cyclization temperature consistently at ~250°C? Yes_Intermediate->Check_Cyclization_Temp Low_Temp Increase heating mantle temperature. Ensure proper insulation of the reaction flask. Verify thermometer accuracy. Check_Cyclization_Temp->Low_Temp No Yes_Temp Temperature was correct. Check_Cyclization_Temp->Yes_Temp Yes Check_Ethanol_Removal Was ethanol efficiently removed during cyclization? Yes_Temp->Check_Ethanol_Removal No_Ethanol_Removal Improve distillation setup. Ensure a clear path for vapor to the condenser. Check_Ethanol_Removal->No_Ethanol_Removal No Yes_Ethanol_Removal Ethanol was removed. Check_Ethanol_Removal->Yes_Ethanol_Removal Yes Check_Reaction_Time Was the cyclization time sufficient (30-60 min after addition)? Yes_Ethanol_Removal->Check_Reaction_Time Short_Time Increase reaction time and monitor by TLC. Check_Reaction_Time->Short_Time No Yes_Time Reaction time was sufficient. Check_Reaction_Time->Yes_Time Yes Final_Consideration Consider purification issues. - Inefficient precipitation. - Loss during recrystallization. Yes_Time->Final_Consideration

Technical Support Center: Solubility Enhancement for 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of 5,8-Dimethoxy-2-methylquinolin-4-ol for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: this compound, as a quinoline derivative, is anticipated to have low aqueous solubility. Quinoline compounds are generally weak bases.[1][2] The solubility of these compounds can be influenced by the pH of the medium.[1][2] While specific data for this compound is limited, its structure suggests it is a lipophilic molecule, which typically translates to poor solubility in aqueous buffers used for biological assays.

Q2: What is the first step I should take to solubilize this compound for an in vitro assay?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.[3][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[5][6] Many cell lines can tolerate up to 1% DMSO for short durations, but this can vary.[3][4][5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[7]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents like ethanol or methanol can be used. However, they are generally more cytotoxic than DMSO and should be used with caution.[5][8] The choice of solvent will depend on the specific requirements of your assay and the solubility of the compound. Always include a solvent control to assess any effects on the assay.[7][9]

Q5: How does pH affect the solubility of quinoline derivatives like this one?

A5: Quinoline derivatives are often weak bases, and their solubility can be pH-dependent.[1][2][10] At a pH below their pKa, they are more likely to be protonated, which can increase their aqueous solubility.[2] Conversely, at a pH above their pKa, they are in their free base form, which is typically less soluble. It is advisable to determine the pH-solubility profile of this compound if you suspect pH is a critical factor in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when added to aqueous buffer or cell culture media. The aqueous solubility of the compound has been exceeded.1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the assay. 2. Optimize the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for your assay (typically <0.5%). 3. Use a different solubilization technique: If simple dilution is not effective, consider using cyclodextrins or other formulation approaches.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable concentrations of the active compound in the assay.1. Visually inspect for precipitation: Before running the assay, carefully inspect the diluted compound solution for any signs of precipitation. 2. Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment. 3. Consider a solubility enhancement protocol: Employing a robust solubilization method, such as the use of cyclodextrins, can ensure a consistent concentration of the compound in solution.
High background signal or artifacts in the assay. The solvent or solubilizing agent is interfering with the assay.1. Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent or solubilizing agent used to dissolve the compound.[7] 2. Reduce the solvent concentration: If the vehicle control shows an effect, try to reduce the final concentration of the solvent in the assay. 3. Switch to a more inert solubilizing agent: Beta-cyclodextrins have been shown to have minimal effects in some cell-based assays and can be a good alternative to organic solvents.[4]
Quantitative Data Summary: Co-solvent Tolerability in Cell-Based Assays

Note: The following data is a general guide. The tolerance of specific cell lines to solvents should be determined experimentally.

Solvent Typical Final Concentration Potential Effects References
DMSO < 0.1%Generally considered safe for most cell lines.[3]
0.1% - 1%May have mild effects on some sensitive cell lines.[3][4]
> 1%Increased risk of cytotoxicity and cellular stress.[3][3][4][5]
Ethanol < 0.5%Can be used, but generally more cytotoxic than DMSO.[5][8]
> 0.5%Significant cytotoxicity is often observed.[5]
Methanol < 0.5%Similar to ethanol, should be used with caution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
  • Weigh the Compound: Accurately weigh a small amount of this compound using an analytical balance.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Solubilize: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution: For the biological assay, perform a serial dilution of the stock solution in the aqueous assay buffer or cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is within the acceptable range for your assay.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13]

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration of the cyclodextrin will need to be optimized.

  • Add Compound: Add the powdered this compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Assay: Use the clear, filtered solution for your biological assays. Remember to include a vehicle control with the same concentration of cyclodextrin.

Visualizations

experimental_workflow Workflow for Preparing Compound for Biological Assay start Start with solid compound stock_sol Prepare high-concentration stock solution in 100% DMSO start->stock_sol dilution Serially dilute stock solution into aqueous assay buffer stock_sol->dilution check_precip Visually inspect for precipitation dilution->check_precip assay Perform biological assay check_precip->assay No Precipitation troubleshoot Troubleshoot solubility check_precip->troubleshoot Precipitation Occurs cyclo Use alternative method: Cyclodextrin formulation troubleshoot->cyclo

Caption: A flowchart outlining the steps for preparing this compound for biological assays.

signaling_pathway Decision Tree for Solubility Enhancement start Is the compound soluble in aqueous buffer? use_directly Use directly in assay start->use_directly Yes try_dmso Try DMSO as a co-solvent (keep final conc. <0.5%) start->try_dmso No is_soluble_dmso Is it soluble and assay compatible? try_dmso->is_soluble_dmso proceed_dmso Proceed with DMSO stock is_soluble_dmso->proceed_dmso Yes other_methods Explore other methods is_soluble_dmso->other_methods No ph_mod pH modification other_methods->ph_mod cyclodextrin Cyclodextrin inclusion other_methods->cyclodextrin other_solvents Other co-solvents (e.g., Ethanol) other_methods->other_solvents

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

References

Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of quinolinone precursors during synthesis.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is failing or giving very low yields. What are the common causes related to precursor reactivity?

A1: Low yields or reaction failures in quinolinone synthesis often stem from the inherent reactivity of the precursors, which is primarily influenced by two factors:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) on the aniline or 2-aminoaryl ketone precursor significantly decreases the nucleophilicity of the amino group. This deactivation slows down or prevents key steps like condensation and cyclization. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase reactivity.

  • Steric Hindrance: Bulky substituents near the reacting centers (the amino group or the ortho-position for cyclization) can physically block the approach of other reactants or prevent the molecule from adopting the necessary conformation for cyclization.

  • Poor Solubility: Some precursors may have poor solubility in common organic solvents, limiting their availability in the reaction mixture and reducing reaction rates.

Q2: How can I activate an electron-deficient or sterically hindered precursor?

A2: Overcoming low reactivity often requires enhancing the reaction conditions or using catalytic systems. Key strategies include:

  • Catalyst Selection: The choice of catalyst is critical. Transition-metal catalysts are highly effective for activating C-H bonds and facilitating cyclization.[1] Lewis acids and Brønsted acids can activate carbonyl groups, making them more susceptible to nucleophilic attack.

  • Transition Metal Catalysis: Metals like palladium, copper, cobalt, nickel, and rhodium can facilitate reactions that are otherwise difficult.[1][2][3][4] For example, palladium-catalyzed carbonylation reactions can construct the quinolinone core from precursors like 2-iodoaniline under conditions where traditional cyclizations might fail.[3]

  • Acid Catalysis: Strong acids can protonate carbonyl groups, increasing their electrophilicity. For instance, the Friedländer synthesis can be catalyzed by Brønsted or Lewis acids to improve yields, especially with unreactive ketones.[4]

The following table summarizes catalyst choices for different scenarios:

Challenge Precursor Type Suggested Catalyst Class Example Reaction Reference
Electron-Deficient Aniline Aniline with EWGsTransition Metal (Pd, Cu)Palladium-Catalyzed Carbonylation[3]
Low Ketone Reactivity 2-Aminoaryl ketoneLewis Acid (e.g., FeCl₃, Zn(OTf)₂)Friedländer Synthesis[4]
General Low Reactivity VariousHeterogeneous CatalystsGas-Phase Skraup Synthesis[5]
Mild Condition Requirement 2-Aminoaryl alcohols & ketonesCobalt ComplexesDehydrogenative Cyclization[2]
Q3: What alternative reaction conditions can enhance the reactivity of my precursors?

A3: Modifying the physical conditions of the reaction can dramatically improve outcomes for sluggish precursors.

  • Microwave Irradiation: Microwaves provide rapid and efficient heating, often reducing reaction times from hours to minutes and improving yields.[1][6][7] This technique is particularly useful for thermal cyclization steps like the Gould-Jacobs reaction.[3]

  • High-Temperature Solvents: Using high-boiling point solvents like DMSO or Dowtherm A allows reactions to be run at elevated temperatures (e.g., >200°C), providing the necessary activation energy for difficult cyclizations. In some cases, DMSO can also act as a reactant and solvent.[2]

  • Solvent-Free Conditions: In some multi-component reactions, running the synthesis neat (without solvent) under thermal or microwave conditions can increase reactant concentration and promote higher yields.[4][7]

The table below compares conventional and microwave-assisted approaches for the Friedländer synthesis.

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 4–6 hours8–15 minutes[7]
Typical Yield 72–90%88–96%[7]
Energy Source Oil bath / Heating mantleMicrowave irradiation[7]
Advantages Standard laboratory setupRapid, efficient, often higher yields[6][7]
Q4: My chosen synthetic pathway is failing. Are there alternative routes for challenging precursors?

A4: Yes. If a classical named reaction like the Friedländer or Camps cyclization fails, modern cross-coupling and multi-component strategies offer powerful alternatives.

  • Palladium-Catalyzed Carbonylation: This method synthesizes the quinolin-4-one core by reacting precursors like 2-iodoaniline with terminal acetylenes under a carbon monoxide atmosphere. It is effective for a wide range of substrates.[3]

  • Multi-Component Reactions (MCRs): Reactions like the Doebner synthesis (using anilines, aldehydes, and pyruvic acid) assemble the quinoline core in a single step from simple starting materials.[8][9] These can be more tolerant of substrate variations than two-step condensation-cyclization pathways.

  • C-H Activation Strategies: Modern methods use catalysts (e.g., Cobalt(III)) to directly functionalize C-H bonds, allowing for the synthesis of quinolines from simple anilines and alkynes, using DMSO as both a solvent and a C1 building block.[2]

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting the Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Low reactivity is a common issue, especially when using deactivated aminoaryl ketones or sterically hindered methylene compounds.

Problem Potential Cause Suggested Solution
No reaction or very slow condensation. Deactivated 2-aminoaryl ketone (due to EWGs).Switch from a base catalyst to a strong acid catalyst (e.g., p-TsOH, HCl) to activate the ketone. Alternatively, use a Lewis acid catalyst like ZnCl₂ or FeCl₃.[4]
Condensation occurs, but cyclodehydration fails. High activation energy for the cyclization step.Increase the reaction temperature by using a high-boiling point solvent (e.g., diphenyl ether). Alternatively, use microwave irradiation to achieve the required temperature rapidly and efficiently.[1][6]
Side product formation (e.g., self-condensation of the methylene compound). The methylene compound is too reactive compared to the aminoaryl ketone.Use milder reaction conditions (lower temperature, weaker base/acid). Consider a metal-free protocol or a reusable catalyst like Nafion NR50 under microwave conditions to improve selectivity.[1]

This protocol provides a general guideline for enhancing the Friedländer reaction using microwave irradiation, adapted from literature procedures.[1][7]

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid or a reusable solid acid like Nafion).

  • Solvent Addition: Add 3-5 mL of a suitable solvent (e.g., ethanol, or perform solvent-free if applicable).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired quinoline derivative.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts for troubleshooting and understanding quinolinone synthesis.

G start Low Yield or No Reaction in Quinolinone Synthesis q1 Is the aniline precursor electron-deficient (e.g., -NO2, -Cl)? start->q1 q2 Is the reaction thermally demanding? q1->q2 No sol1 Enhance Reactivity: - Use transition metal catalyst (Pd, Cu, Co) - Use stronger Lewis/Brønsted acid q1->sol1 Yes q3 Is steric hindrance a likely issue? q2->q3 No sol2 Modify Conditions: - Increase temperature - Use microwave irradiation - Switch to high-boiling solvent q2->sol2 Yes sol3 Change Strategy: - Use smaller reagents if possible - Switch to a less sterically sensitive  synthesis route (e.g., MCR) q3->sol3 Yes sol4 Consider Alternative Routes: - Pd-Catalyzed Carbonylation - C-H Activation Strategy - Doebner or Pfitzinger Reaction q3->sol4 No / Other Issues sol1->sol4 sol2->sol4 sol3->sol4

Caption: General troubleshooting workflow for low-yielding quinolinone synthesis.

G cluster_precursor Aniline Precursor Substituent (R) cluster_conditions Recommended Synthetic Approach edg Electron-Donating Group (EDG) e.g., -OCH3, -CH3 mild Milder Conditions: - Classical methods (Friedländer, Camps) - Base or mild acid catalysis - Lower temperatures edg->mild Increases Nucleophilicity ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CF3, -Cl forcing Forcing Conditions / Modern Methods: - Strong acid catalysis (Lewis/Brønsted) - Microwave irradiation - Transition metal catalysis (Pd, Cu, Co) - C-H activation ewg->forcing Decreases Nucleophilicity G precursor N-(2-Acylaryl)amide (Camps Precursor) intermediate Enolate Intermediate precursor->intermediate + Base base Base (e.g., NaOH, LDA) cyclization Intramolecular Cyclization (Rate-Limiting Step for Unreactive Precursors) intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Substituted Quinolin-4-one dehydration->product

References

troubleshooting guide for 5,8-Dimethoxy-2-methylquinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for experiments involving 5,8-Dimethoxy-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)
Section 1: Synthesis & Purification

Q1: My synthesis yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in the synthesis of 4-hydroxyquinolines, often prepared via methods like the Conrad-Limpach synthesis, are a frequent issue.[1][2] Key factors to investigate include:

  • Reaction Temperature: The cyclization step is critical and requires high temperatures, often around 250 °C.[1][2] Insufficient heat can lead to incomplete reaction.

  • Solvent Choice: High-boiling, inert solvents like mineral oil or Dowtherm A are crucial for achieving the necessary temperature for thermal cyclization and can significantly improve yields compared to solvent-free conditions.[1][3]

  • Purity of Reactants: Ensure your starting materials (e.g., 2,5-dimethoxyaniline and ethyl acetoacetate) are pure. Impurities can lead to side reactions.

  • Reaction Time: The initial condensation to form the enamine intermediate and the subsequent cyclization both require adequate time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Reaction Violence: Some quinoline syntheses, like the Skraup reaction, can be violently exothermic. While the Conrad-Limpach is generally more controlled, rapid heating can lead to side products. Gradual heating is recommended.[4]

Q2: I'm struggling with impurities in my final product. What are the most effective purification methods?

A: Purification can be challenging due to the formation of isomers or unreacted starting materials.

  • Recrystallization: This is often the first method to try. A suitable solvent system must be identified. For quinolinol derivatives, solvents like ethanol, methanol, or mixtures involving ethyl acetate are often effective.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard approach. A gradient elution system, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is typically used to separate the product from impurities.[5]

  • Acid-Base Extraction: Since the quinolinol moiety has acidic and basic properties, an acid-base workup can help remove neutral organic impurities or unreacted aniline starting material.

Q3: The cyclization step to form the quinolone ring is not working. What should I check?

A: The thermal cyclization is the most energy-intensive step.[1]

  • Verify the Intermediate: Before proceeding to high-temperature cyclization, confirm the formation of the enamine intermediate (Schiff base) via NMR or IR spectroscopy.[1] If the intermediate has not formed, revisit the initial condensation step (e.g., check catalyst, temperature).

  • Achieve and Maintain Temperature: A stable, high temperature (e.g., 250 °C) is mandatory. Use a high-boiling solvent and an appropriate heating mantle with a temperature controller.[2][3]

  • Inert Atmosphere: While not always required, performing the high-temperature reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, which may occur at elevated temperatures.

Section 2: Characterization & Handling

Q1: What are the expected physicochemical properties and spectral data for this compound?

A: The expected properties are summarized below. Note that while specific experimental spectra for this exact compound are not widely published, data can be predicted based on its structure and data from closely related analogs.[6][7][8][9][10]

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Exact Mass 219.08954 Da[6]
Appearance Expected to be an off-white to pale yellow solid

| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the quinolone form often predominating.[1] |

Table 2: Predicted Spectral Data

Analysis Expected Observations
¹H NMR - Aromatic protons (H6, H7) as doublets around 6.5-7.5 ppm. - Vinyl proton (H3) as a singlet around 6.0 ppm. - Two methoxy group singlets (-OCH₃) around 3.8-4.0 ppm. - Methyl group singlet (-CH₃) at C2 around 2.4 ppm. - A broad singlet for the N-H proton (quinolone form) >10 ppm.
¹³C NMR - Carbonyl carbon (C4, quinolone form) around 170-180 ppm. - Aromatic and vinyl carbons between 95-160 ppm. - Methoxy carbons around 55-60 ppm.[9][10] - Methyl carbon around 18-20 ppm.

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 219.[6] - Common fragmentation patterns involving loss of methyl (-15) or methoxy (-31) groups. |

Q2: My compound is poorly soluble for biological assays. What can I do?

A: Poor aqueous solubility is a common issue for many heterocyclic compounds.[11]

  • Use a Co-Solvent: The standard approach is to prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) and then dilute it into your aqueous assay buffer.[11][12] Keep the final solvent concentration low (typically <1%) to avoid affecting the biological system.

  • Try Alternative Solvents: For some systems, solvents like polyethylene glycol (PEG) or glycerol may be more suitable and less toxic than DMSO.[11]

  • Salt Formation: Converting the compound to a salt (e.g., a hydrochloride or sodium salt) can dramatically increase aqueous solubility.[13] This would require an additional reaction step but is a standard pharmaceutical practice.

Q3: How should I store the compound to ensure its stability?

A: To prevent degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at low temperatures (-20°C or 4°C) is recommended. Solutions, especially in protic solvents, should be prepared fresh or stored at -20°C or -80°C for short periods.

Section 3: Biological Assays

Q1: I am not observing the expected biological activity (e.g., antimicrobial, cytotoxic). What could be wrong?

A: Quinoline derivatives are known for a wide range of biological activities, including antibacterial and anticancer effects.[14][15][16] If you are not seeing the expected results:

  • Confirm Compound Identity and Purity: Re-verify the structure and purity of your sample using NMR, MS, and HPLC. An impurity could be masking the activity or the compound may have degraded.

  • Solubility Issues: The compound may be precipitating out of the assay medium, reducing its effective concentration.[11] Visually inspect your assay plates/tubes for any precipitate. Consider the strategies in Q2 of the previous section.

  • Compound-Assay Interference: The compound might interfere with the assay technology itself. For example, some compounds can absorb light at similar wavelengths used in fluorescence or absorbance-based readouts. Always run proper controls, including the compound in the assay medium without cells or targets.

  • Cell Permeability: The compound may not be effectively entering the cells. This is a complex issue related to the compound's physicochemical properties (like lipophilicity).

Q2: My compound precipitates when I add it to the cell culture medium. How can I fix this?

A: This is a classic solubility problem.

  • Lower the Final Concentration: The most straightforward solution is to test a lower concentration range.

  • Modify Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the large volume of media, try a serial dilution method. Pre-dilute the stock in a smaller volume of media first, ensuring it stays in solution, before adding it to the final culture.

  • Use a Carrier Protein: In some cases, adding a carrier protein like bovine serum albumin (BSA) to the medium can help solubilize hydrophobic compounds, though this can also affect the compound's free concentration and activity.

Experimental Protocols
Protocol 1: Synthesis via Conrad-Limpach Reaction

This protocol describes a two-step synthesis for 4-hydroxyquinoline derivatives.[1][17]

Step A: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows the consumption of the aniline.

  • Remove the water and ethanol formed during the reaction under reduced pressure. The resulting oil or solid is the crude enamine intermediate and can often be used in the next step without further purification.

Step B: Thermal Cyclization to this compound

  • Place the crude enamine intermediate from Step A into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil). The solvent should be sufficient to allow for good heat transfer.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture slowly and uniformly to approximately 250 °C.[2]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Table 3: Example Reaction Parameters

Parameter Value
Reactants 2,5-dimethoxyaniline, Ethyl acetoacetate
Step A Temp. Room Temperature
Step B Temp. 250 °C
Solvent (Step B) Dowtherm A / Mineral Oil

| Typical Yield | 40-70% (after purification) |

Visualizations

Diagrams of Workflows and Logic

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Reactants Condensation Condensation Reactants->Condensation Weak Acid RT, 2-4h Cyclization Cyclization Condensation->Cyclization High Temp (~250C) Precipitation Precipitation Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Recrystallization or Chromatography Analysis Analysis Purification->Analysis NMR, MS, HPLC

Caption: A typical experimental workflow for the synthesis and purification of quinolin-4-ol derivatives.

G Troubleshooting Guide for Low Synthesis Yield Start Low Yield Observed CheckReactants Are starting materials pure? Start->CheckReactants CheckConditions Were reaction conditions (Temp, Time) correct? CheckReactants->CheckConditions Yes PurifyReactants Purify/replace starting materials CheckReactants->PurifyReactants No CheckIntermediate Did the enamine intermediate form? CheckConditions->CheckIntermediate Yes OptimizeConditions Adjust temp/time; use correct solvent CheckConditions->OptimizeConditions No AnalyzeCrude Analyze crude product (TLC/NMR) CheckIntermediate->AnalyzeCrude Yes RevisitStepA Optimize Step A (condensation) CheckIntermediate->RevisitStepA No SideProducts Side products observed. Optimize conditions. AnalyzeCrude->SideProducts IncompleteReaction Incomplete reaction. Increase time/temp. AnalyzeCrude->IncompleteReaction

Caption: A logical decision tree for troubleshooting common causes of low yield in quinolin-4-ol synthesis.

G Signaling Pathway Investigation Workflow Compound 5,8-Dimethoxy-2- methylquinolin-4-ol CellAssay Treat Target Cells (e.g., Cancer Cell Line) Compound->CellAssay Phenotype Observe Phenotype (e.g., Apoptosis, Growth Arrest) CellAssay->Phenotype Hypothesis Formulate Hypothesis (e.g., Kinase Inhibition) Phenotype->Hypothesis TargetAssay Specific Target Assay (e.g., Kinase Activity Assay) Hypothesis->TargetAssay PathwayAnalysis Pathway Analysis (e.g., Western Blot for Downstream Markers) Hypothesis->PathwayAnalysis Validation Validate Target (e.g., Knockdown/Overexpression) TargetAssay->Validation PathwayAnalysis->Validation

Caption: A conceptual workflow for investigating the biological mechanism of action of a quinolinol compound.

References

Validation & Comparative

Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol and Other Quinolinone Derivatives in Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a comparative analysis of the biological activities of 5,8-Dimethoxy-2-methylquinolin-4-ol and other quinolinone derivatives, with a focus on their anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate informed decision-making in drug discovery and development.

While specific experimental data on the biological activity of this compound is not extensively available in the reviewed literature, this guide presents a comparative landscape of structurally related quinolinone derivatives. The data herein has been aggregated from various studies to provide a basis for understanding the structure-activity relationships within this class of compounds.

Quantitative Comparison of Quinolinone Derivatives

The following tables summarize the in vitro activity of various quinolinone derivatives against different cancer cell lines and microbial strains. The data is presented as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Quinolinone Derivatives (IC50 in µM)
Compound/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)PC3 (Prostate Cancer)Reference
Substituted 2-arylquinolines
6-Bromo-2-phenylquinoline>100>100>10034.34[1]
6-Chloro-2-phenylquinoline51.1264.2172.3431.37[1]
6-Fluoro-2-phenylquinoline8.345.1255.6740.12[1]
Quinoline-4-carboxylic acids
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid-82.9% inhibition at 100 µM--[2]
Other Quinoline Derivatives
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline-0.016--[3][4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide-->100-[5]

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.

Table 2: Antimicrobial Activity of Quinolinone Derivatives (MIC in µg/mL)
Compound/DerivativeEscherichia coliStaphylococcus aureusReference
8-hydroxyquinoline-5-sulfonamide derivative (3c) -0.78-1.56 (MRSA)[5]
Substituted quinoline derivative (Compound 2) 6.253.12[6]
Substituted quinoline derivative (Compound 6) 6.253.12[6]

Note: A lower MIC value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[10] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][12][13][14][15]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., E. coli, S. aureus). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and underlying biological principles, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add Quinolinone Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance (492/570 nm) dissolve->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining the anticancer activity of quinolinone derivatives.

Broth_Microdilution_Workflow start Prepare Serial Dilutions of Quinolinone Derivatives inoculate Inoculate Wells start->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Determine Lowest Concentration with No Growth incubate->read_mic end Record MIC Value read_mic->end

Caption: Workflow of the broth microdilution method for determining the antimicrobial activity (MIC) of quinolinone derivatives.

Structure_Activity_Relationship Quinolinone_Core Quinolin-4-one Core Substituents Substituents at various positions (R1, R2, R3, etc.) Quinolinone_Core->Substituents Biological_Activity Biological Activity (Anticancer, Antimicrobial) Substituents->Biological_Activity Influences Lipophilicity Lipophilicity Substituents->Lipophilicity Electronic_Effects Electronic Effects (Electron-donating/withdrawing) Substituents->Electronic_Effects Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity

Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) of quinolinone derivatives.

Conclusion

The quinolinone scaffold represents a promising framework for the development of novel therapeutic agents. The presented data on various derivatives highlight that substitutions on the quinolinone core significantly influence their anticancer and antimicrobial efficacy. While direct experimental data for this compound remains elusive in the current literature, the comparative analysis of related compounds provides a valuable foundation for future research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to expand the understanding of the structure-activity relationships within this important class of heterocyclic compounds. This guide serves as a starting point for researchers to design and interpret future experiments in the quest for more effective and selective quinolinone-based drugs.

References

A Comparative Analysis of the Antibacterial Activity of a Methoxy-Quinoline Derivative and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents, researchers continuously explore the biological activities of new synthetic compounds. This guide provides a comparative analysis of the antibacterial efficacy of 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinoline, a structurally related compound to 5,8-Dimethoxy-2-methylquinolin-4-ol, against the well-established β-lactam antibiotic, ampicillin. No direct antimicrobial data was found for this compound, necessitating the use of this structurally similar analogue for the purpose of this comparison.

This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the compound's performance based on available experimental data. The guide details the in vitro antibacterial activity, the experimental methodology used for its determination, and a visualization of the underlying mechanisms of action.

Comparative Antibacterial Activity

The antibacterial efficacy of the methoxy-quinoline derivative and ampicillin was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against several bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results of these assays are summarized in the table below.

MicroorganismMethoxy-Quinoline Derivative MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus ATCC 259233.1250.05-1.0
Bacillus subtilis ATCC 66336.25Not commonly reported
Escherichia coli ATCC 259226.252.0-8.0

Note: The MIC values for the methoxy-quinoline derivative are sourced from a study on novel 8-methoxy-4-methyl-quinoline derivatives. Ampicillin MIC values are based on established ranges for the specified ATCC strains.[1][2][3][4]

The data indicates that the methoxy-quinoline derivative exhibits potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC value of 3.125 µg/mL. Its activity against the Gram-negative bacterium Escherichia coli and the Gram-positive Bacillus subtilis is also notable, with MIC values of 6.25 µg/mL for both. When compared to ampicillin, the methoxy-quinoline derivative shows promising, albeit generally lower, potency against S. aureus. However, it demonstrates comparable or potentially more potent activity against E. coli within the reported MIC range for ampicillin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the effectiveness of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.

Materials:

  • Test compound (e.g., methoxy-quinoline derivative)

  • Reference antibiotic (e.g., ampicillin)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the test compound and the reference antibiotic in a suitable solvent (e.g., DMSO, water) at a high concentration.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action of the compared antibacterial agents.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for MIC determination.

Mechanism_of_Action cluster_quinolone Quinolone Antibiotics cluster_ampicillin Ampicillin (β-Lactam) Quinolone Quinolone DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Quinolone->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Ampicillin Ampicillin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Ampicillin->Penicillin-Binding Proteins (PBPs) Binds to Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Cell Lysis->Bacterial Cell Death

Caption: Comparative mechanisms of action.

Quinolone antibiotics, the class to which the test compound belongs, are known to target bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for DNA replication, and their inhibition leads to the fragmentation of bacterial DNA and ultimately cell death.[5] In contrast, ampicillin, a β-lactam antibiotic, acts by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death. The distinct mechanisms of action suggest that the methoxy-quinoline derivative could be a valuable candidate for further investigation, particularly in the context of resistance to β-lactam antibiotics.

References

A Comparative Guide to a Novel Assay for Mitochondrial Complex III Activity Utilizing 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a new assay for screening potential modulators of mitochondrial Complex III, utilizing the novel compound 5,8-Dimethoxy-2-methylquinolin-4-ol. The performance of this new assay is objectively compared with established alternative methods, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals involved in drug development and mitochondrial research.

Introduction to Mitochondrial Complex III and Assay Methodologies

Mitochondrial Complex III, also known as Coenzyme Q-Cytochrome C Reductase, is a critical component of the electron transport chain in mitochondria. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process essential for cellular respiration and ATP production.[1][2] Dysregulation of Complex III activity is implicated in various pathological conditions, making it a key target for therapeutic intervention.

Several methods exist to assess mitochondrial function, ranging from measuring cellular bioenergetics to quantifying the activity of individual respiratory chain complexes.[3] Traditional assays for Complex III activity often rely on spectrophotometric measurements of cytochrome c reduction.[2][4] This guide introduces a novel assay based on this compound and compares it with these established techniques.

Comparative Analysis of Assays for Mitochondrial Complex III Activity

The performance of the novel this compound assay is compared against two standard methods: a commercial colorimetric assay kit and a high-resolution respirometry assay. The following table summarizes the key performance characteristics.

Parameter Novel this compound Assay Commercial Colorimetric Assay Kit High-Resolution Respirometry
Principle Competitive inhibition of cytochrome c reduction measured fluorometrically.Colorimetric measurement of the rate of cytochrome c reduction at 550 nm.[1][2]Measurement of oxygen consumption rate using specific substrates and inhibitors.
Sample Type Isolated mitochondria, permeabilized cellsIsolated mitochondria[2]Isolated mitochondria, permeabilized cells, tissue homogenates
Throughput High-throughput (96/384-well plate format)Medium to high-throughput (96-well plate format)Low to medium-throughput
Sensitivity High (picomolar range for inhibitors)Moderate (micromolar range for inhibitors)High (functional measure of integrated mitochondrial activity)
Equipment Fluorescence plate readerSpectrophotometric plate readerHigh-resolution respirometer
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies for the novel assay and the comparative established methods are provided below.

Novel this compound Assay Protocol

This protocol outlines the steps for determining the inhibitory potential of test compounds on mitochondrial Complex III using this compound as a probe.

  • Mitochondria Isolation: Isolate mitochondria from a suitable biological source (e.g., cultured cells, animal tissue) using differential centrifugation.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA.

    • Substrate Solution: 50 µM decylubiquinone.

    • Electron Acceptor: 100 µM cytochrome c (oxidized).

    • Fluorescent Probe: 10 µM this compound.

    • Test Compounds: Serially dilute in a suitable solvent.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 10 µL of isolated mitochondria (final concentration 10-20 µg/mL).

    • Add 10 µL of test compound or vehicle control.

    • Incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of Substrate Solution and 10 µL of Electron Acceptor.

    • Immediately add 10 µL of the Fluorescent Probe.

  • Data Acquisition: Measure the fluorescence intensity (Excitation/Emission = 340/460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of change in fluorescence. Determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Comparative Method 1: Commercial Colorimetric Assay Protocol

This protocol is based on commercially available kits that measure the reduction of cytochrome c.[2]

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Assay Buffer, Substrate, Cytochrome c).

  • Assay Procedure:

    • Add Assay Buffer and isolated mitochondria to the wells of a clear 96-well microplate.

    • Add test compounds or vehicle control.

    • Incubate as recommended by the manufacturer.

    • Initiate the reaction by adding the substrate (e.g., ubiquinol).

  • Data Acquisition: Measure the absorbance at 550 nm every minute for 20-30 minutes using a spectrophotometric plate reader.[1]

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. Determine inhibitor potency as described above.

Comparative Method 2: High-Resolution Respirometry Protocol

This method provides a functional assessment of the entire electron transport chain.

  • Instrument Calibration: Calibrate the high-resolution respirometer according to the manufacturer's protocol.

  • Sample Preparation: Add isolated mitochondria or permeabilized cells to the respirometer chambers containing respiration medium.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure CI-linked respiration.

    • Add ADP to stimulate state 3 respiration.

    • Add a Complex I inhibitor (e.g., rotenone).

    • Add a substrate for Complex II (e.g., succinate) to measure CII-linked respiration.

    • Add the test compound to assess its effect on Complex III-mediated respiration.

    • Add a Complex III inhibitor (e.g., antimycin A) as a control.

  • Data Analysis: Analyze the oxygen consumption rates at each step of the SUIT protocol to determine the specific effect of the test compound on Complex III activity.

Visualizing the Experimental Workflow and Underlying Principles

Diagrams created using Graphviz are provided below to illustrate the experimental workflows and the signaling pathway of the electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain CI Complex I Q Coenzyme Q CI->Q e⁻ CII Complex II CII->Q e⁻ CIII Complex III Q->CIII e⁻ CytC Cytochrome c CIII->CytC e⁻ CIV Complex IV CytC->CIV e⁻ O2 O₂ CIV->O2 e⁻ H2O H₂O O2->H2O

Caption: Electron flow through the mitochondrial respiratory chain.

cluster_Workflow Novel Assay Workflow start Isolate Mitochondria reagents Prepare Reagents (Buffer, Substrate, Probe) start->reagents plate Add Reagents and Mitochondria to 96-well Plate reagents->plate compound Add Test Compound plate->compound incubate Incubate at 30°C compound->incubate read Measure Fluorescence incubate->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for the this compound assay.

cluster_Comparison Assay Comparison Logic A Novel Assay (Fluorescence) P Performance Metrics (Sensitivity, Throughput, Cost) A->P B Colorimetric Assay (Absorbance) B->P C Respirometry (Oxygen Consumption) C->P

Caption: Logical framework for comparing different assay methodologies.

References

A Comparative Analysis of Fluorescent Dyes: Positioning 5,8-Dimethoxy-2-methylquinolin-4-ol Among Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of cellular imaging and fluorescence-based assays, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a comparative overview of the fluorescent properties of the novel compound 5,8-Dimethoxy-2-methylquinolin-4-ol alongside established, commercially available fluorescent dyes: Fluorescein, Rhodamine B, and Cy5. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

While this compound is a promising scaffold, a comprehensive search of available scientific literature and databases did not yield specific quantitative data on its fluorescent properties, such as excitation and emission maxima, quantum yield, and molar absorptivity. However, analysis of structurally related quinoline derivatives suggests that the 5,8-dimethoxy substitution pattern can lead to a significant Stokes shift and emission at longer wavelengths. To provide a valuable comparative framework, this guide presents the well-established photophysical parameters of standard fluorescent dyes.

Quantitative Comparison of Standard Fluorescent Dyes

The performance of a fluorescent dye is characterized by several key parameters. The following table summarizes these properties for Fluorescein, Rhodamine B, and Cy5, offering a baseline for comparison.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Fluorescein (in 0.1 M NaOH) ~490~514~76,900~0.93
Rhodamine B (in Ethanol) ~554~576~106,000~0.65
Cy5 ~649~670~250,000~0.27

Methodologies for Characterizing Fluorescent Properties

The determination of the key fluorescent parameters presented above relies on standardized experimental protocols. Below are detailed methodologies for measuring molar absorptivity and fluorescence quantum yield.

Experimental Protocol: Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using a spectrophotometer and the Beer-Lambert law.

  • Preparation of Stock Solution: A concentrated stock solution of the fluorophore in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer) is prepared with a precisely known concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

  • Absorbance Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.

  • Beer-Lambert Plot: A graph of absorbance versus concentration is plotted.

  • Calculation: The molar absorptivity is calculated from the slope of the linear regression of the Beer-Lambert plot, using the equation: A = εcl where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. The slope of the line is equal to εl.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the test compound to a standard with a known quantum yield.

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the test compound is chosen. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Preparation of Solutions: A series of solutions of both the test compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement of Absorbance and Fluorescence:

    • The absorbance of each solution is measured at the excitation wavelength using a UV-Vis spectrophotometer.

    • The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer at the same excitation wavelength.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the test compound and the standard.

  • Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (mX / mST) * (ηX² / ηST²) where ΦST is the quantum yield of the standard, mX and mST are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the fluorescent properties of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_comparison Comparative Analysis synthesis Synthesize & Purify This compound uv_vis UV-Vis Spectroscopy (Absorbance Spectrum) synthesis->uv_vis Characterize fluor Fluorescence Spectroscopy (Excitation & Emission Spectra) synthesis->fluor Measure molar_abs Molar Absorptivity Determination uv_vis->molar_abs Calculate ε qy Quantum Yield Measurement fluor->qy Calculate Φ data_table Compile Data Table qy->data_table molar_abs->data_table comparison Compare with Standard Dyes data_table->comparison

Caption: Workflow for the characterization and comparison of a novel fluorescent compound.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the established fluorescent properties of standard dyes like Fluorescein, Rhodamine B, and Cy5 provide a robust benchmark for the evaluation of new fluorophores. The detailed experimental protocols provided herein offer a standardized approach for researchers to characterize the photophysical properties of this and other novel compounds. Further investigation into the synthesis and spectroscopic analysis of this compound is warranted to fully elucidate its potential as a fluorescent probe.

Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the structure-activity relationships, experimental evaluation, and potential signaling pathways of quinoline-based compounds.

Structure-Activity Relationship Insights from Quinoline Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Analysis of various analogs reveals key trends that can inform the design of novel therapeutic agents.

Table 1: Biological Activity of Various Quinoline Analogs

Compound/Analog ClassTarget/ActivityIC50/Reported ActivityKey Structural FeaturesReference
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneAnticancer (Ovarian and Non-small cell lung cancer)GI50: 1.82 & 2.14 μM2-furano-4(3H)-quinazolinone core with a substituted benzylideneamine at position 3.[3]
8-(tosylamino)quinolineAnti-inflammatory (inhibition of NO, TNF-α, and PGE2 production)IC50: 1-5 μmol/LTosylamino group at the 8-position of the quinoline ring.[4]
Quinoxaline derivative (6c)Acetylcholinesterase (AChE) inhibitorIC50: 0.077 µMQuinoxaline scaffold.[5]
4-N-phenylaminoquinoline derivative (11g)Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitorIC50: 1.94 ± 0.13 μM (AChE), 28.37 ± 1.85 μM (BChE)4-N-phenylaminoquinoline core with a morpholine group.[6]
N-alkylated, 2-oxoquinoline derivativesAnticancer (Larynx tumor)IC50 (%): 49.01–77.67%N-alkylation and a 2-oxo functional group on the quinoline core.[7]
5-chloroquinolin-8-ol derivativesAnticancer (MCF-7, A549, HepG2) & EGFR inhibitorMore potent than erlotinib.5-chloro and 8-hydroxyl substitutions on the quinoline ring.[2]

The data suggests that substitutions at various positions of the quinoline and related heterocyclic cores can significantly modulate their biological activity. For instance, the introduction of specific side chains can enhance anticancer and anti-inflammatory properties.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of quinoline analogs involves a variety of standardized experimental protocols. Below are methodologies for two commonly evaluated activities: cytotoxicity and cholinesterase inhibition.

1. Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Culture: Cancer cell lines (e.g., Hep-G2, Caco-2) are cultured in appropriate media and conditions.[10]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[8]

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[8]

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used protocol for determining the anticholinesterase activity of compounds.[5][6]

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase (AChE) enzyme.

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in a buffer solution.

    • The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The rate of the color change is measured spectrophotometrically at 412 nm.

  • Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Involvement in Cellular Signaling Pathways

Quinoline derivatives have been shown to modulate key cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[4][11][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in immune and inflammatory responses, cell proliferation, and survival.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.[12][13]

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NFkB_n NF-κB (Active) Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_n->Gene_Transcription Induces

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow for Evaluating NF-κB Inhibition

The following workflow outlines the steps to assess the inhibitory effect of quinoline analogs on the NF-κB pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture compound_treatment Treat with Quinoline Analogs cell_culture->compound_treatment lps_stimulation Stimulate with LPS (to activate NF-κB) compound_treatment->lps_stimulation protein_extraction Protein Extraction lps_stimulation->protein_extraction western_blot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) protein_extraction->western_blot data_analysis Data Analysis (Quantify protein levels) western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to the Biological Evaluation of 5,8-Dimethoxy-2-methylquinolin-4-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative overview of the potential biological activities of 5,8-Dimethoxy-2-methylquinolin-4-ol and its structural analogs. Due to the limited publicly available experimental data for this compound, this document focuses on presenting data from closely related compounds to infer potential activities and outlines standardized experimental protocols for its evaluation. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar quinoline scaffolds.

Physicochemical Properties of this compound and Related Compounds

A fundamental step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the computed properties for this compound and its close structural isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one.

PropertyThis compound (Predicted)5,8-Dimethoxy-4-methylquinolin-2(1H)-one[1]
Molecular Formula C₁₂H₁₃NO₃C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol 219.24 g/mol
XLogP3 1.51.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 43
Rotatable Bond Count 22
Exact Mass 219.089543 g/mol 219.08954328 g/mol
Topological Polar Surface Area 59.9 Ų47.6 Ų

Comparative Biological Activity

While specific biological data for this compound is scarce, the broader family of quinoline derivatives has been extensively studied. Many exhibit significant cytotoxic effects against various cancer cell lines and inhibitory activity against protein kinases, which are crucial regulators of cellular processes.[2][3]

Anticipated Biological Activities and Potential Comparators

Based on the activities of related quinolin-4-ol derivatives, it is hypothesized that this compound may exhibit:

  • Tyrosine Kinase Inhibition: The quinoline scaffold is a known pharmacophore for tyrosine kinase inhibitors.

  • Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[4][5]

For comparative analysis, the following compounds from the same structural family can be considered:

  • 8-Methoxy-2-methylquinolin-4-ol: A structurally similar compound with a single methoxy group.[6]

  • 7-Methoxy-2-methylquinolin-4-ol: Another positional isomer that can provide insights into the structure-activity relationship of the methoxy group.

  • Other substituted quinoline derivatives: A broader comparison with other quinoline compounds can help in understanding the impact of different functional groups on biological activity.[2][7][8][9]

Experimental Protocols

To facilitate the cross-validation of experimental results, detailed protocols for key biological assays are provided below.

Tyrosine Kinase Inhibition Assay

This assay is crucial for determining the potential of this compound to inhibit the activity of tyrosine kinases. A common method is the Z'-LYTE™ Kinase Assay.[10]

Principle: This assay utilizes a FRET-based, coupled-enzyme format. A peptide substrate is labeled with a donor and an acceptor fluorophore. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the two fluorophores.

Protocol Outline:

  • Reagent Preparation: Prepare 1X Kinase Buffer, Peptide/ATP Mixture, and Development Solution as per the manufacturer's instructions.[10]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (this compound) at various concentrations.

    • Add the desired tyrosine kinase and the Peptide/ATP Mixture.

    • Incubate at room temperature for a specified period (e.g., 1 hour).[10]

  • Development Reaction:

    • Add the Development Reagent to each well to stop the kinase reaction and initiate peptide cleavage.

    • Incubate at room temperature for 1 hour.[10]

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission wavelengths).

    • Calculate the emission ratio and determine the percent inhibition based on controls (0% and 100% phosphorylation).[10]

G cluster_kinase_reaction Kinase Reaction cluster_development_reaction Development Reaction cluster_detection FRET Detection Kinase Kinase Phosphorylated_Peptide Phosphorylated_Peptide Kinase->Phosphorylated_Peptide ATP -> ADP High_FRET High_FRET Phosphorylated_Peptide->High_FRET Peptide_Substrate Peptide_Substrate Peptide_Substrate->Phosphorylated_Peptide Test_Compound Test_Compound Test_Compound->Kinase Inhibition Development_Reagent Development_Reagent Cleaved_Peptide Cleaved_Peptide Development_Reagent->Cleaved_Peptide Cleavage Low_FRET Low_FRET Cleaved_Peptide->Low_FRET Non_Phosphorylated_Peptide Non_Phosphorylated_Peptide Non_Phosphorylated_Peptide->Cleaved_Peptide

Caption: Workflow of a FRET-based tyrosine kinase inhibition assay.

Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anticancer potential of novel compounds.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Seed_Cells Seed Cancer Cells in 96-well plate Treat_with_Compound Treat with This compound Seed_Cells->Treat_with_Compound Add_MTT Add MTT Reagent (Incubate) Treat_with_Compound->Add_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Context

The potential inhibitory effect of this compound on tyrosine kinases would place it within the broader context of signal transduction pathways that are often dysregulated in cancer. Tyrosine kinases are key components of these pathways, relaying signals from the cell surface to the nucleus to control processes like cell proliferation, survival, and migration.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Quinolinol_Inhibitor This compound Quinolinol_Inhibitor->RTK Inhibition

Caption: Potential mechanism of action via RTK signaling inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet widely published, the analysis of its structural analogs strongly suggests its potential as a tyrosine kinase inhibitor and an anticancer agent. The experimental protocols detailed in this guide provide a standardized framework for the systematic evaluation of this compound. Further research, employing the methodologies outlined herein, is warranted to fully elucidate the therapeutic potential of this compound and to contribute to the growing body of knowledge on quinoline-based pharmacophores.

References

benchmarking the performance of 5,8-Dimethoxy-2-methylquinolin-4-ol as a research tool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative performance benchmark of the quinolin-4-ol scaffold, with a focus on methoxy-substituted derivatives structurally related to 5,8-Dimethoxy-2-methylquinolin-4-ol. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages performance data from closely related analogues to provide a valuable reference for its potential applications and performance expectations in anticancer and antimicrobial research.

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Derivatives of quinolin-4-ol, in particular, have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The strategic placement of substituents, such as methoxy groups, on the quinoline ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide aims to contextualize the potential performance of this compound by comparing it with its structural analogues that have been evaluated in various biological assays.

Performance Comparison of Methoxy-Substituted Quinolino-4-ol Derivatives

Table 1: Anticancer Activity of Methoxy-Substituted Quinoline Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Biological Target/PathwayReference
3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline derivative (Compound 49)HUVECAntiproliferative0.0034Microtubule stabilization[3]
Aryl quinoline derivative (Compound 51)KB, HT29, MKN45Antiproliferative0.030 (mean)Not specified[3]
2-phenyl-4-quinolone derivativeMCF-7AntitumorSignificant activityAntimitotic[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116Cytotoxicity0.33PI3K/AKT/mTOR pathway[5]
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)HCT15Anti-viability5.6EZH2 inhibitor[6]
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)MDA-MB-231Anti-viability2.45EZH2 inhibitor[6]
Quinoline derivative (MMRi62)A375AntiproliferativeData availableMDM2, MDM4, p53 induction[2]
Imidazo[4,5-c]quinoline derivative (Compound 39)-Kinase Assay0.9 (PI3Kα), 1.4 (mTOR)PI3K/mTOR pathway[7]

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinoline Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l)E. coliBroth microdilution7.812[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l)C. albicansBroth microdilution31.125[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3c)E. coliBroth microdilution62.50[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3d)E. coliBroth microdilution31.25[8]
6-methoxyquinoline-3-carbonitrile derivative (Compound 7e)Fungal speciesIn-vitro antimicrobialMore active than Amphotericin B[9]
8-methoxy-4-methyl-quinoline derivativeS. aureusNot specified3.125[10]
8-methoxy-4-methyl-quinoline derivativeB. subtilisNot specified6.25[10]
8-methoxy-4-methyl-quinoline derivativeE. coliNot specified6.25[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of quinolin-4-ol derivatives, based on methodologies reported in the literature for similar compounds.

General Synthesis of 2-Methylquinolin-4-ol Derivatives

A common method for synthesizing 2-methylquinolin-4-ol derivatives is the Conrad-Limpach reaction.

Materials:

  • Substituted aniline (e.g., 2,5-dimethoxyaniline for the synthesis of the target compound)

  • Ethyl acetoacetate

  • Dowtherm A or diphenyl ether (high-boiling solvent)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: Mix equimolar amounts of the substituted aniline and ethyl acetoacetate in ethanol. A catalytic amount of hydrochloric acid can be added.

  • Reflux the mixture for 2-4 hours.

  • Remove the ethanol under reduced pressure to obtain the intermediate ethyl β-(substituted-anilino)crotonate.

  • Cyclization: Add the intermediate to a high-boiling solvent like Dowtherm A, preheated to approximately 250 °C.

  • Maintain the temperature for 15-30 minutes to effect cyclization.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the crude quinolin-4-ol product.

  • Filter the precipitate, wash with a suitable solvent, and recrystallize (e.g., from ethanol or acetic acid) to obtain the purified 2-methylquinolin-4-ol derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (dissolved in DMSO)

  • Standard antimicrobial agent (e.g., ciprofloxacin, ampicillin)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To further aid researchers, the following diagrams illustrate a key signaling pathway often targeted by quinoline derivatives and a general workflow for their evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolinol Quinolin-4-ol Derivative Quinolinol->PI3K Inhibition Quinolinol->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoline derivatives.

Experimental_Workflow start Design & Synthesis of Quinolin-4-ol Analogue characterization Structural Characterization (NMR, MS, etc.) start->characterization invitro In Vitro Screening (e.g., MTT, MIC assays) characterization->invitro hit_id Hit Identification (Potent & Selective Compounds) invitro->hit_id moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) hit_id->moa invivo In Vivo Evaluation (Animal Models) moa->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: General experimental workflow for the evaluation of novel quinolin-4-ol derivatives.

References

Comparative Cytotoxicity of Dimethoxy-2-methylquinolin-4-ol Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific comparative cytotoxicity data for the different isomers of dimethoxy-2-methylquinolin-4-ol. The following guide is presented as a methodological framework for researchers and drug development professionals to conduct and present such a comparative study. The experimental protocols and data presentation formats are based on established practices for evaluating the cytotoxicity of quinoline derivatives.

The quinoline scaffold is a prominent feature in many compounds with significant biological activity, including anticancer properties.[1][2][3] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][3] The specific substitution patterns on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.[1][4][5] Therefore, a comparative study of the cytotoxicity of dimethoxy-2-methylquinolin-4-ol isomers is essential to identify the most promising candidates for further development as anticancer agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table provides a template for summarizing the 50% inhibitory concentration (IC50) values of different dimethoxy-2-methylquinolin-4-ol isomers against a panel of cancer cell lines. IC50 values are a standard measure of a compound's cytotoxicity.

IsomerCancer Cell Line A (e.g., MCF-7) IC50 (µM)Cancer Cell Line B (e.g., A549) IC50 (µM)Cancer Cell Line C (e.g., HeLa) IC50 (µM)Normal Cell Line (e.g., HEK293) IC50 (µM)
Isomer 1 (e.g., 5,6-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Isomer 2 (e.g., 5,7-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Isomer 3 (e.g., 5,8-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Isomer 4 (e.g., 6,7-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Isomer 5 (e.g., 6,8-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Isomer 6 (e.g., 7,8-dimethoxy)Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Reference valueReference valueReference valueReference value

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity studies. Below is a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Culture:

    • Culture the desired cancer and normal cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the dimethoxy-2-methylquinolin-4-ol isomers and a positive control (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent control).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Isomers compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution mtt_addition->formazan_dissolution absorbance Absorbance Reading formazan_dissolution->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis

Some quinoline derivatives have been found to induce apoptosis in cancer cells.[6] The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for the dimethoxy-2-methylquinolin-4-ol isomers.

G cluster_cell Cancer Cell compound Dimethoxy-2-methylquinolin-4-ol Isomer ros Increased ROS Production compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by quinoline derivatives.

References

A Researcher's Guide to Evaluating the Specificity of 5,8-Dimethoxy-2-methylquinolin-4-ol and Other Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the precise characterization of a compound's specificity is paramount. This guide provides a comprehensive framework for evaluating the biological target profile of the novel compound 5,8-Dimethoxy-2-methylquinolin-4-ol. In the absence of published data for this specific molecule, we present a roadmap for its systematic evaluation, which is broadly applicable to other novel small molecule inhibitors. This guide will compare state-of-the-art methodologies, provide detailed experimental protocols, and visualize workflows for a comprehensive specificity assessment.

Introduction to Specificity Profiling

The biological effect of a small molecule is dictated by its interactions with its protein targets. While a compound may be designed to modulate a specific protein, it can also interact with numerous "off-target" proteins. These off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's specificity is crucial for its development as a therapeutic agent or a chemical probe.

This guide outlines a tiered approach to specificity profiling, starting with broad, proteome-wide screens to identify potential targets, followed by more focused biochemical and cellular assays to validate these interactions and determine their functional consequences.

Comparative Analysis of Specificity Profiling Techniques

A variety of methods are available to assess the specificity of a small molecule inhibitor. The choice of technique depends on the stage of research, the required throughput, and the specific questions being addressed. Below is a comparison of commonly employed methods.

Method Principle Advantages Disadvantages Typical Throughput
Computational Prediction In silico analysis of chemical structure to predict potential protein targets based on ligand and protein structure databases.- Fast and cost-effective- Can be performed early in the discovery process- Predictive, not experimental- High rate of false positives/negativesHigh
Kinome Profiling In vitro screening against a large panel of purified kinases to determine inhibitory activity.- Quantitative IC50 or Ki values- Broad coverage of the kinome- Does not assess cellular activity or non-kinase targets- Uses purified enzymes, which may not reflect cellular contextHigh
Affinity Chromatography (e.g., Kinobeads) Immobilized broad-spectrum inhibitors are used to capture interacting proteins from cell lysates, with the test compound used as a competitor.- Identifies direct binding partners in a complex proteome- Can identify non-kinase targets- Requires chemical modification to immobilize the compound (for custom beads)- May miss weak or transient interactionsMedium
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in response to ligand binding in intact cells or lysates.- Confirms target engagement in a cellular context- Does not require compound modification- Lower throughput for proteome-wide studies- Indirect measure of bindingLow to Medium
Proteome-wide Mass Spectrometry Quantitative proteomics approaches to identify changes in protein expression, post-translational modifications, or thermal stability upon compound treatment.- Unbiased, proteome-wide view of compound effects- Can identify downstream pathway effects- Technically complex- Data analysis can be challengingLow to Medium

Experimental Protocols

Kinome Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the kinase assays.

  • Kinase Panel Selection: Choose a commercially available kinase panel that offers broad coverage of the human kinome (e.g., services from companies like Eurofins Discovery, Reaction Biology Corp., or Carna Biosciences). A common starting point is a panel of around 400 kinases.

  • Assay Performance: The service provider will perform in vitro kinase activity assays. Typically, these assays measure the phosphorylation of a substrate by a specific kinase in the presence of ATP and the test compound. The amount of phosphorylation is quantified, often using radiometric or fluorescence-based methods.

  • Data Analysis: The percentage of kinase activity remaining at a given compound concentration is calculated. For compounds showing significant inhibition (e.g., >50% at 1 µM), a dose-response curve is generated to determine the IC50 value.

  • Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity. One common metric is the S-score, which is the number of inhibited kinases divided by the total number of kinases tested at a specific concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its putative targets in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1 hour).

  • Heating Profile: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One set of tubes is kept at room temperature as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Visualizations

Workflow for Evaluating Inhibitor Specificity

G cluster_0 Initial Screening & Target Identification cluster_1 Broad Specificity Profiling cluster_2 Cellular Target Engagement cluster_3 Functional Validation Computational Prediction Computational Prediction Hit Compound (this compound) Hit Compound (this compound) Computational Prediction->Hit Compound (this compound) Primary Screen Primary Screen Primary Screen->Hit Compound (this compound) Kinome Profiling Kinome Profiling Hit Compound (this compound)->Kinome Profiling Affinity Chromatography Affinity Chromatography Hit Compound (this compound)->Affinity Chromatography CETSA CETSA Kinome Profiling->CETSA Validate top hits Affinity Chromatography->CETSA Validate top hits Cell-based Assays Cell-based Assays CETSA->Cell-based Assays Proteome-wide MS Proteome-wide MS Proteome-wide MS->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies

Caption: A typical workflow for the evaluation of a novel inhibitor's specificity.

Hypothetical Signaling Pathway Analysis

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Putative Target Kinase Putative Target Kinase Receptor Tyrosine Kinase->Putative Target Kinase Off-Target Kinase Off-Target Kinase Receptor Tyrosine Kinase->Off-Target Kinase Downstream Effector 1 Downstream Effector 1 Putative Target Kinase->Downstream Effector 1 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Unintended Cellular Effect Unintended Cellular Effect Off-Target Kinase->Unintended Cellular Effect This compound This compound This compound->Putative Target Kinase On-target inhibition This compound->Off-Target Kinase Off-target inhibition

Safety Operating Guide

Proper Disposal Procedures for 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5,8-Dimethoxy-2-methylquinolin-4-ol is a critical component of laboratory safety and environmental responsibility. As a chemical compound, it must be treated as hazardous waste and disposed of following established institutional and regulatory guidelines to prevent harm to human health and the environment.[1][2] The following procedures provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers should be readily accessible.[3][4]

Step-by-Step Disposal Protocol

Step 1: Waste Classification All unused or excess this compound, as well as any materials contaminated with it, must be classified as hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash.[5][6][7]

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Choose a container that is in good condition, free of leaks or cracks, and compatible with quinoline derivatives.[1] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5] The container must have a secure, tight-fitting lid.[1]

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately.[1][5] The label must include the following information:

    • The words "Hazardous Waste".[1][5]

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[1]

    • The date when the waste was first added to the container (date of generation).[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • The location of origin (e.g., building and room number).[5]

    • An indication of the associated hazards (e.g., toxic, irritant).[5]

Step 3: Waste Accumulation and Storage

  • Segregation: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1][5] Chemical wastes should be segregated by compatibility, not alphabetically.[5]

  • Containment: Keep the waste container closed at all times, except when adding waste.[1] It is best practice to store the container in secondary containment to prevent spills.[1]

  • Location: The storage area should be well-ventilated and away from general laboratory traffic.

Step 4: Disposal of Contaminated Materials

  • Labware and Glassware: Glassware or labware that is grossly contaminated with this compound should be packaged in a suitable container, labeled as "Hazardous Waste," and must list the contaminating chemical.[1]

  • Empty Containers: Original containers of the chemical should be triple-rinsed with a suitable solvent.[1] This rinsate must be collected and treated as hazardous waste.[1] After rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[1][8]

  • Spill Cleanup: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[6] The collected material and all cleanup supplies must be placed in a sealed container for disposal as hazardous waste.[6][9]

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][2][5] Follow their specific procedures for waste removal requests.[5] Never attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes the procedural requirements based on general hazardous waste regulations.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Container Type Leak-proof, compatible material with a secure lid.[1]
Primary Label "Hazardous Waste"[1][5]
Required Information Full Chemical Name, PI Name & Contact, Generation Date, Location, Hazard Identification.[5]
Storage Location Designated, secure, and well-ventilated area with secondary containment.[1]
Disposal Method Collection by institutional EHS or a licensed waste disposal contractor.[2][5]
Contaminated Labware Dispose of as hazardous waste or triple-rinse, collecting rinsate as hazardous waste.[1]
Spill Residue Absorb with inert material; collect and dispose of as hazardous waste.[6]

Experimental Protocols

This document provides general disposal procedures. No specific experimental protocols were cited in the request. Disposal methods for waste generated from specific experiments should be evaluated on a case-by-case basis, considering all reactants, solvents, and byproducts.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Containment cluster_storage Interim Storage cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in a Chemical Fume Hood A->B C Classify as Hazardous Waste B->C D Select Compatible Container with Secure Lid C->D E Affix 'Hazardous Waste' Label with all Required Information D->E F Store in Designated Area with Secondary Containment E->F G Keep Container Closed F->G H Segregate from Incompatible Chemicals G->H I Contact EHS or Licensed Contractor for Pickup H->I

Caption: Logical workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 5,8-Dimethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 5,8-Dimethoxy-2-methylquinolin-4-ol. The following guidance is based on the safety data of structurally similar quinoline derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Hazard Identification and Classification

Based on analogous quinoline compounds, this compound is anticipated to possess the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : May cause skin irritation.[1][2][4][5]

  • Eye Irritation : May cause serious eye irritation.[1][2][4][5]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[2][4][5]

  • Aquatic Toxicity : May be harmful or toxic to aquatic life.[2][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield.[1][7]
Hand Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[1][7]
Body Laboratory coat, long-sleeved clothing.[8]
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved particulate respirator or the use of a certified chemical fume hood is required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in a Fume Hood gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_mats Gather All Necessary Materials and Equipment gather_ppe->gather_mats don_ppe Don Appropriate PPE weigh_dispense Carefully Weigh and Dispense the Chemical don_ppe->weigh_dispense perform_exp Conduct Experiment Within the Fume Hood weigh_dispense->perform_exp decontaminate Decontaminate Work Surfaces and Equipment dispose_waste Segregate and Dispose of Chemical Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE in the Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] Get immediate medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[6]

Disposal Plan

All waste materials must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.

cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Contaminated Solids (e.g., gloves, paper towels) collect_waste Collect in Labeled, Sealed Containers liquid_waste Unused Chemical and Contaminated Solvents empty_containers Empty Containers store_waste Store in a Designated Hazardous Waste Area collect_waste->store_waste dispose_waste Arrange for Pickup by Certified Waste Disposal Service store_waste->dispose_waste

Caption: Logical flow for the disposal of this compound waste.

Key Disposal Steps:

  • Segregation: Separate waste into solid, liquid, and empty container streams.

  • Containment: Use designated, properly labeled, and sealed containers for each waste type.

  • Storage: Temporarily store the waste containers in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[6] Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dimethoxy-2-methylquinolin-4-ol
Reactant of Route 2
5,8-Dimethoxy-2-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.